4-(5-nitro-1H-indol-1-yl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-nitroindol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVNKCTFYYYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(5-nitro-1H-indol-1-yl)butanoic Acid
CAS Number: 1094351-60-6
Introduction
4-(5-nitro-1H-indol-1-yl)butanoic acid is a specialized organic compound featuring a nitro-substituted indole core linked to a butanoic acid chain.[1][2] This molecule belongs to the broader class of nitroindoles, which are of significant interest to the scientific community, particularly in the realm of medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a nitro group can profoundly influence the molecule's electronic properties and biological activity.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Properties and Structure
The structural and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1094351-60-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
The molecule's structure, characterized by the fusion of a benzene ring and a pyrrole ring to form the indole nucleus, is further functionalized with a nitro group at the 5-position of the indole ring and a butanoic acid chain at the N1 position. The electron-withdrawing nature of the nitro group is anticipated to influence the reactivity of the indole ring.
Synthesis Methodology
The synthesis of this compound can be logically approached through a two-step process, beginning with the N-alkylation of 5-nitroindole followed by the hydrolysis of the resulting ester. This synthetic strategy is predicated on established methodologies for the modification of indole scaffolds.[4][5]
Step 1: N-Alkylation of 5-Nitroindole
The initial step involves the nucleophilic substitution reaction between 5-nitroindole and an appropriate 4-carbon electrophile, such as ethyl 4-bromobutanoate. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[4]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the 5-nitroindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution, to form the indolide anion.[4]
-
Alkylation: Slowly add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, ethyl 4-(5-nitro-1H-indol-1-yl)butanoate, by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Hydrolysis of Ethyl 4-(5-nitro-1H-indol-1-yl)butanoate
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under basic or acidic conditions. Basic hydrolysis, using a reagent like potassium hydroxide, is a common and effective method.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-(5-nitro-1H-indol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water, add potassium hydroxide (2.5 eq).
-
Hydrolysis: Stir the mixture at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid with stirring to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| Indole H4 | ~8.5 | doublet |
| Indole H6 | ~8.0 | doublet of doublets |
| Indole H7 | ~7.5 | doublet |
| Indole H2 | ~7.3 | doublet |
| Indole H3 | ~6.7 | doublet |
| N-CH₂ | ~4.4 | triplet |
| -CH₂- | ~2.2 | multiplet |
| -CH₂-COOH | ~2.5 | triplet |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Indole C5 | 141 - 143 |
| Indole C7a | 138 - 140 |
| Indole C3a | 128 - 130 |
| Indole C2 | 126 - 128 |
| Indole C4 | 118 - 120 |
| Indole C6 | 117 - 119 |
| Indole C7 | 110 - 112 |
| Indole C3 | 102 - 104 |
| N-CH₂ | 45 - 50 |
| -CH₂- | 28 - 32 |
| -CH₂-COOH | 30 - 35 |
FTIR Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| N-O stretch (Nitro Group) | 1550 - 1500 and 1360 - 1300 |
| C=C stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry
The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 249.08.
Potential Applications and Biological Context
Nitro-containing compounds have a long history in medicinal chemistry, exhibiting a wide range of biological activities.[3] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets. Furthermore, the nitro group can be metabolically reduced in hypoxic environments, a characteristic of many solid tumors, making nitroaromatic compounds attractive as hypoxia-activated prodrugs.
Derivatives of 5-nitroindole, in particular, have shown promise as anticancer agents.[3] Studies have demonstrated that certain 5-nitroindole derivatives can act as binders for the c-Myc G-quadruplex, a non-canonical DNA structure found in the promoter region of the c-Myc oncogene.[3] Stabilization of this G-quadruplex structure can lead to the downregulation of c-Myc expression, which is often overexpressed in cancer cells, thereby inhibiting cell proliferation.[3]
While specific biological data for this compound is not yet published, its structural similarity to known c-Myc G-quadruplex binders suggests that it could be a valuable tool compound for further investigation in this area of cancer research. The butanoic acid side chain provides a handle for further chemical modification, such as the formation of amides or esters, to explore structure-activity relationships and optimize biological activity.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a compound of interest with a straightforward synthetic route. Its structural features, particularly the 5-nitroindole core, suggest potential for biological activity, especially in the context of anticancer research. This technical guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this and related molecules in their scientific endeavors. Further studies are warranted to fully elucidate its biological profile and potential as a lead compound in drug discovery.
References
- Fisher Scientific.
- Anticancer potential of compounds 4(at) in select experimental human cancer cell lines.
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]
-
Comprehensive evaluation of antibacterial and anticancer activities from indole butanoic acid. PubMed. [Link]
- Google Patents.
- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.
-
13 C NMR (A) and 1 H NMR (B) analysis of 4-(1H-indol-3-yl) butane hydrazide. ResearchGate. [Link]
- ACS Green Chemistry Institute.
- Experiment Twelve Hydrolysis of P-nitroacetanilide. College of Pharmacy, University of Babylon.
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate. [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC. [Link]
-
Butanoic acid. NIST WebBook. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. [Link]
- Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research.
-
C-13 and H-1 NMR Spectroscopy. YouTube. [Link]
-
Composition of butanoic acid determined by IR spectroscopy. AWS. [Link]
-
Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. ETDEWEB. [Link]
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. Thermo Fisher Scientific.
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Studies in the Indole Field. Part VI. Synthesis of Some Nitro - Zenodo.
- OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIG
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Butanoic acid. NIST WebBook. [Link]
-
Butanoic acid, 4-nitro-, methyl ester. NIST WebBook. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
"4-(5-nitro-1H-indol-1-yl)butanoic acid derivatives and their properties"
Functional Scaffolds in Medicinal Chemistry[1]
Executive Summary
4-(5-nitro-1H-indol-1-yl)butanoic acid (CAS: 1094351-60-6) represents a specialized bifunctional scaffold in drug discovery.[1] Distinguished by its 5-nitroindole core —a proven pharmacophore in oncology and infectious disease—and an N1-butanoic acid tail , this molecule serves as a critical intermediate for synthesizing heterobifunctional probes, G-quadruplex binders, and hypoxia-activated prodrugs.[1]
Unlike the common plant hormone Indole-3-butyric acid (IBA), this N1-substituted derivative lacks the hydrogen-bond donor capacity of the indole amine, directing its reactivity and binding affinity towards hydrophobic pockets and DNA minor grooves.[1] This guide analyzes its synthesis, physicochemical properties, and utility as a precursor for bioactive derivatives.[2][3][4]
Part 1: Chemical Architecture & Synthesis[1][5][6]
1.1 Structural Analysis
The molecule comprises three distinct functional zones, each offering specific utility in medicinal chemistry:
| Zone | Component | Functionality |
| Head | 5-Nitro Group ( | Electronic Acceptor : Lowers LUMO energy, facilitating reduction (hypoxia targeting).[1] Binding : Participates in |
| Core | Indole Ring | Scaffold : Planar, aromatic system essential for intercalation. |
| Tail | Butanoic Acid ( | Solubilizer & Linker : Provides aqueous solubility (pKa ~4.[1]8) and serves as a conjugation handle for amidation or esterification. |
1.2 Synthetic Protocol (N-Alkylation Strategy)
The synthesis relies on the regioselective N-alkylation of 5-nitroindole.[1] The acidity of the N1-proton (
Step-by-Step Methodology:
-
Reagents : 5-Nitroindole (1.0 eq), Ethyl 4-bromobutyrate (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (Solvent). -
Reaction :
-
Dissolve 5-nitroindole in anhydrous DMF.
-
Add
and stir at RT for 30 min to generate the indolyl anion. -
Add Ethyl 4-bromobutyrate dropwise.[1] Heat to 60°C for 4-6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of the starting indole (
).
-
-
Hydrolysis :
-
Treat the intermediate ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 2 hours.
-
Acidify with 1M HCl to pH 2 to precipitate the free acid.
-
-
Purification : Recrystallization from Ethanol/Water.
Visualizing the Synthesis Logic:
Caption: Figure 1. Regioselective synthesis pathway via base-mediated N-alkylation followed by ester hydrolysis.[1]
Part 2: Biological Applications & Derivatives[1][2][4][7][8][9]
2.1 Anticancer Activity (c-Myc G-Quadruplex Binding)
Research indicates that 5-nitroindole derivatives can stabilize G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.[1][5]
-
Mechanism : The electron-deficient nitroindole core intercalates between the G-tetrads.[1]
-
Derivative Strategy : The butanoic acid tail is converted into cationic amides (e.g., using pyrrolidine or piperazine). This adds a positive charge that interacts with the negatively charged phosphate backbone of DNA, enhancing binding affinity significantly [1].
2.2 Hypoxia-Activated Prodrugs
The 5-nitro group is susceptible to enzymatic reduction by nitroreductases, which are often overexpressed in hypoxic tumor environments or bacteria.[1]
-
Reduction Pathway :
.[1] -
Toxicity : The hydroxylamine intermediate is often DNA-damaging, providing targeted cytotoxicity.[1]
2.3 Physicochemical Properties Table[1]
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 248.23 g/mol | Fragment-like, suitable for optimization.[1] |
| LogP (Octanol/Water) | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~85 Ų | <140 Ų limit; suggests good oral bioavailability. |
| pKa (Acid) | 4.76 | Ionized at physiological pH (7.4), aiding solubility. |
| H-Bond Donors | 1 (COOH) | Low donor count improves permeability.[1] |
Part 3: Experimental Protocols
Protocol A: Amide Coupling (Derivatization)
To synthesize the N-(3-(pyrrolidin-1-yl)propyl) derivative (a potential G4 binder):
-
Activation : Dissolve this compound (1 mmol) in DCM (10 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.
-
Coupling : Add the amine (e.g., 1-(3-aminopropyl)pyrrolidine, 1.1 eq) and DIPEA (2 eq).
-
Reaction : Stir at RT for 12 hours under
. -
Workup : Wash with saturated
, then brine. Dry over . -
Validation :
NMR should show the disappearance of the acid proton (~12 ppm) and appearance of amide NH (~6-8 ppm).
Protocol B: Cell Viability Assay (MTT/MTS)
To assess the cytotoxicity of the acid or its amide derivatives:
-
Seeding : Plate HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment : Treat with serial dilutions of the compound (0.1
M to 100 M) in DMSO (final concentration <0.5%). -
Incubation : 48 to 72 hours at 37°C, 5%
. -
Readout : Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Measure absorbance at 570 nm.
-
Analysis : Calculate
using non-linear regression (GraphPad Prism).
Part 4: Structure-Activity Relationship (SAR) Map
The following diagram illustrates how modifications to the core scaffold influence biological activity.
Caption: Figure 2.[1] SAR logic flow. Amidation of the tail is the primary route for enhancing potency against DNA targets.[1]
References
-
PubChem . This compound | C12H12N2O4.[1] National Library of Medicine. Available at: [Link]
-
El-Naggar, M., et al. (2021) . Synthesis and In Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
-
NIST Chemistry WebBook . 4-(4-Nitrophenyl)butyric acid (Structural Analog Data). Available at: [Link]
Sources
- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis | MDPI [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(5-nitro-1H-indol-1-yl)butanoic acid: From Synthesis to Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(5-nitro-1H-indol-1-yl)butanoic acid, a heterocyclic compound featuring the medicinally significant 5-nitroindole scaffold. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence as a commercially available research chemical points to its utility as a synthetic intermediate. This guide elucidates a plausible and scientifically grounded history of its synthesis, rooted in established indole chemistry. We will explore the strategic importance of the 5-nitroindole core, detail a robust, step-by-step synthetic protocol, present key physicochemical data, and discuss the potential applications of this compound in the broader context of drug discovery and development.
Introduction: The Strategic Importance of the 5-Nitroindole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] The introduction of a nitro group at the 5-position of the indole ring profoundly influences its electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can enhance the molecule's interaction with biological targets and modulate its metabolic stability.
5-Nitroindole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer[2], antimicrobial[3], and anti-inflammatory agents. For instance, certain 5-nitroindole-based compounds have shown promise as c-Myc G-quadruplex binders, presenting a novel approach to cancer therapy.[2] The mutagenic and biochemical effects of 5-nitroindole itself have also been a subject of study, with research indicating its ability to decrease cellular ATP levels and inhibit lipid peroxidation.[4] The synthesis of this compound is logically situated within this broader effort to explore the therapeutic potential of the 5-nitroindole pharmacophore, with the butanoic acid side chain offering a versatile handle for further chemical modification.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings, influencing factors such as solubility, reactivity, and formulation.
| Property | Value |
| CAS Number | 1094351-60-6 |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Appearance | Likely a yellow or light brown powder |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
Note: Some properties are inferred from commercially available data and the general characteristics of similar compounds.
A Plausible Synthesis Pathway: The N-Alkylation of 5-Nitroindole
The most probable synthetic route to this compound involves the N-alkylation of 5-nitroindole with a suitable four-carbon electrophile. This method is a well-established and versatile strategy for the functionalization of the indole nitrogen.[5] The synthesis can be conceptualized as a two-step process: the N-alkylation of 5-nitroindole with an ester of 4-bromobutanoic acid, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(5-nitro-1H-indol-1-yl)butanoate
-
Deprotonation of 5-Nitroindole: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitroindole (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. The deprotonation of the indole nitrogen results in the formation of the corresponding sodium salt, which is a more potent nucleophile. Stir the mixture at 0 °C for 30-60 minutes.
-
N-Alkylation: To the solution containing the deprotonated 5-nitroindole, add ethyl 4-bromobutanoate (1.1 eq) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 4-(5-nitro-1H-indol-1-yl)butanoate to this compound
-
Saponification: Dissolve the purified ethyl 4-(5-nitro-1H-indol-1-yl)butanoate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water. Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), and heat the mixture to reflux for 2-4 hours. The hydrolysis of the ester to the carboxylate salt can be monitored by TLC.[6][7]
-
Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl). The desired carboxylic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield this compound. The purity can be assessed by techniques such as NMR spectroscopy and mass spectrometry.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Potential Applications and Future Directions
The presence of both a reactive nitro group and a carboxylic acid functionality makes this compound a valuable building block in medicinal chemistry.
-
Linker for Drug Conjugates: The butanoic acid side chain can be readily converted to an active ester or coupled with an amine-containing molecule using standard peptide coupling reagents. This makes it an ideal linker for attaching the 5-nitroindole pharmacophore to other bioactive molecules, peptides, or targeting moieties.
-
Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs with altered solubility and pharmacokinetic profiles. These esters can then be hydrolyzed in vivo to release the active carboxylic acid.
-
Further Derivatization: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up a wide array of possibilities for creating libraries of compounds for high-throughput screening. For example, the resulting 5-aminoindole derivative could be acylated, sulfonated, or used in diazotization reactions to introduce further diversity.
The logical progression of research with this compound would involve its use as a scaffold to synthesize a diverse library of derivatives. These derivatives could then be screened against various biological targets, leveraging the known activities of the 5-nitroindole core in areas such as oncology and infectious diseases.
Conclusion
While the specific historical discovery of this compound may not be documented in a landmark publication, its chemical structure and the well-established reactivity of the 5-nitroindole scaffold provide a clear rationale for its synthesis and utility. This guide has outlined a robust and plausible synthetic pathway based on fundamental principles of organic chemistry and supported by analogous transformations in the literature. As a versatile intermediate, this compound holds significant potential for the development of novel therapeutics, and its availability to the research community will undoubtedly facilitate further exploration of the rich chemical and biological landscape of 5-nitroindole derivatives.
References
- Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., & Ozbey, S. (2002).
- Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., ... & Schwalbe, H. (2021). Synthesis and In‐vitro Evaluation of novel 5‐nitroIndole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activities. ChemMedChem, 16(1), 138-149.
- Cappellacci, L., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15086-15111.
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4(5)-nitroimdazoles.
- Shabir, G., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 15(10), 1205.
- Laconde, G., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry–A European Journal, 26(61), 13853-13858.
- Google Patents. (n.d.). N-substituted 5-nitroanthranilic acids, a process for their preparation, their use, and pharmaceutical products based on these compounds.
- Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
-
Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]
- Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621-4623.
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
- Semprini, A., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 674-681.
-
Ashraf, D. M. Z. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube. [Link]
- Al-Obaidi, A. M. J. (2021). Experiment Twelve Hydrolysis of P-nitroacetanilide. Mustansiriyah University.
- Ohta, M., et al. (1995). (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. Journal of Medicinal Chemistry, 38(15), 2887-2892.
Sources
- 1. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Analytical Method Development & Validation Guide: 4-(5-nitro-1H-indol-1-yl)butanoic acid
Introduction & Chemical Profile[1][2][3]
This application note details the analytical framework for 4-(5-nitro-1H-indol-1-yl)butanoic acid (CAS: 1094351-60-6).[1] This molecule presents a dual analytical challenge: it contains a lipophilic, chromophoric 5-nitroindole core and a polar, ionizable carboxylic acid tail .
Effective analysis requires a "Mixed-Mode" thinking approach—balancing the retention of the hydrophobic core with the peak shape requirements of the acidic tail.
Critical Quality Attributes (CQAs)
| Attribute | Specification Target | Analytical Technique |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6), FT-IR |
| Assay (Purity) | > 98.0% (Area %) | RP-HPLC (UV @ 322 nm) |
| Residual Solvents | < ICH Q3C Limits | GC-HS (Headspace) |
| Moisture | < 0.5% w/w | Karl Fischer (Coulometric) |
| Counter-ion Content | N/A (Free Acid) | Ion Chromatography (if salt form) |
Physicochemical Properties (Estimated)
-
Chromophore: The 5-nitro group conjugates with the indole ring, shifting UV absorption into the near-UV range (
nm). -
Solubility: Low in water (neutral pH); High in DMSO, DMF; Moderate in Methanol/Acetonitrile. Soluble in aqueous alkali (pH > 7) due to carboxylate formation.
-
Acid/Base: The indole nitrogen is alkylated (non-basic). The carboxylic acid pKa is approximately 4.6–4.8.
Analytical Workflow Visualization
The following diagram outlines the logical flow for the characterization of this compound, from raw synthesis output to final release testing.
Figure 1: Analytical lifecycle from raw material to validated Certificate of Analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[5]
Purpose: Assay potency and impurity profiling.
Rationale: A Reverse-Phase (RP) method is selected. The critical parameter is pH control . You must use an acidic mobile phase (pH ~2-3) to keep the carboxylic acid moiety protonated (
Chromatographic Conditions
-
Instrument: Agilent 1260/1290 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Why: High surface area C18 provides adequate retention for the nitro-indole core.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Note: Formic acid is preferred over Phosphoric acid if LC-MS compatibility is required later.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5–10 µL.
-
Detection (DAD/UV):
-
Channel A (Quant): 322 nm (Specific to 5-nitroindole chromophore; minimizes interference from non-nitro impurities).
-
Channel B (General): 254 nm (Universal aromatic detection).
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | End Initial Hold |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash Step |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO (sonicate if necessary). Concentration = 1.0 mg/mL.
-
Working Solution: Dilute the Stock Solution 1:10 with 50:50 Water:Acetonitrile .
-
Caution: Do not dilute directly with 100% water, as the nitro-indole moiety may precipitate.
-
Protocol 2: Mass Spectrometry (LC-MS)
Purpose: Confirmation of molecular weight and identification of synthesis byproducts (e.g., unreacted 5-nitroindole). Rationale: The carboxylic acid group ionizes efficiently in Negative Mode (ESI-) , while the nitro group can suppress ionization in positive mode. However, both modes should be scanned during development.
MS Parameters
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (Primary), Positive Mode (Secondary).
-
Scan Range: 100 – 600 m/z.
-
Key Ions to Monitor:
-
[M-H]⁻: 261.2 m/z (Deprotonated parent).
-
[M+H]⁺: 263.2 m/z (Protonated parent - may be weak).
-
Fragment: Loss of nitro group (
) or butyric acid chain cleavage.
-
Protocol 3: Structural Identification (NMR)
Purpose: Definitive structural elucidation.
Rationale: Nitro-indoles are often poorly soluble in Chloroform (
1H-NMR (400 MHz, DMSO-d6) Expected Signals
-
Carboxylic Acid Proton: Broad singlet at
12.0–12.5 ppm (exchangeable with ). -
Indole Aromatic Region:
-
H-4 (Indole): Doublet near
8.5 ppm (deshielded by ortho-nitro group). -
H-6 (Indole): Doublet of doublets near
8.0 ppm. -
H-7 (Indole): Doublet near
7.6 ppm. -
H-2 & H-3: Characteristic indole singlets/doublets at
6.6–7.5 ppm.
-
-
Aliphatic Chain (Butanoic Acid):
-
N-CH2 (Triplet):
4.2–4.3 ppm (deshielded by Nitrogen). -
CH2-COOH (Triplet):
2.2–2.3 ppm. -
Central CH2 (Multiplet):
1.9–2.0 ppm.
-
Method Validation Strategy (ICH Q2)
To transition this method from R&D to QC, validate the following parameters:
Specificity (Stress Testing)
Perform forced degradation to ensure the method separates the active API from degradation products.
-
Acid Stress: 0.1N HCl, 60°C, 4 hours.
-
Base Stress: 0.1N NaOH, Room Temp, 1 hour (Check for amide hydrolysis or decarboxylation).
-
Oxidation: 3%
.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria:
.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120%.
-
Acceptance Criteria: 98.0% – 102.0% recovery.
Troubleshooting Guide (Decision Tree)
Use this logic flow when encountering chromatographic issues.
Figure 2: HPLC Troubleshooting Logic for Acidic Indole Derivatives.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC of ionizable compounds).
-
PubChem. Compound Summary for Indole-3-butyric acid derivatives (Analogous Chemistry).Link
-
Vertex AI Search.
~322 nm). Link (Analogous study on nitroindole chromophores).
Sources
Application Notes & Protocols: A Phased Approach to the Preclinical Evaluation of 4-(5-nitro-1H-indol-1-yl)butanoic acid
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological functions of a molecule, often conferring anticancer or antimicrobial properties.[3][4] The compound 4-(5-nitro-1H-indol-1-yl)butanoic acid, featuring both a 5-nitroindole core and a butanoic acid side chain, presents a compelling candidate for biological evaluation. Derivatives of 5-nitroindole, for instance, have been investigated for their ability to downregulate c-Myc expression, a key oncogene, making this scaffold a promising starting point for anticancer drug discovery.[5]
This guide provides a comprehensive, phased experimental framework designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound. The narrative follows a logical progression from broad-based in vitro screening to more focused mechanistic studies and concludes with a protocol for preliminary in vivo validation. Each phase is designed to answer critical questions about the compound's efficacy and mechanism of action, ensuring a robust and well-validated preclinical assessment.[6][7]
Compound Profile
-
Compound Name: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O₄
-
Molecular Weight: 248.24 g/mol
-
Core Scaffold: 5-Nitroindole
Note: Prior to initiating biological assays, it is critical to establish the compound's purity (ideally >95%) via analytical methods such as HPLC and NMR, and to determine its solubility in relevant solvents (e.g., DMSO, ethanol) and aqueous buffers to ensure accurate dosing.
Overall Experimental Strategy
The preclinical evaluation of a novel compound is a multi-stage process that begins with broad screening and becomes progressively more focused.[8] This strategy is designed to efficiently identify biological activity, elucidate the mechanism of action, and provide a rationale for advancing to more complex models. The workflow is designed with clear decision gates: if the compound shows significant activity in one phase, it progresses to the next.
Figure 1: A phased experimental workflow for evaluating the anticancer potential of a novel compound.
Phase 1: In Vitro Cytotoxicity Screening
Objective: To determine if this compound exhibits cytotoxic or anti-proliferative effects on cancer cells and to quantify its potency (IC₅₀).
Principle: The initial step in anticancer drug screening involves assessing a compound's ability to reduce the viability or proliferation of cancer cells.[9][10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity.[12] Metabolically active cells, through the action of dehydrogenase enzymes, reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[13][14]
Protocol 1.1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate))
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution)[15]
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)[12]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only, for background).[15]
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[13][15]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[15]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm within 1 hour.[14]
Data Analysis & Interpretation:
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description |
| Cell Line Panel | Use a panel of diverse cancer cell lines (e.g., breast, lung, colon, prostate) to assess broad-spectrum activity.[16] |
| IC₅₀ Value | The concentration of the compound that inhibits cell viability by 50%. A lower IC₅₀ value indicates higher potency. |
| Decision Gate | A compound with an IC₅₀ < 10 µM is generally considered a promising candidate for further investigation. |
Phase 2: Elucidating the Mechanism of Action (MoA)
Objective: If the compound is cytotoxic, the next step is to understand how it inhibits cell growth or induces cell death. Key mechanisms include inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Apoptosis Induction
Principle: Apoptosis is a controlled process of cell death executed by a family of cysteine proteases called caspases.[17] Caspase-3 and Caspase-7 are key executioner caspases that, when activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18] A common method to detect apoptosis is to measure the activity of these caspases using a synthetic substrate that releases a chromophore or fluorophore upon cleavage.[18][19]
Protocol 2.1: Caspase-3/7 Activity Assay (Colorimetric)
Materials:
-
Cancer cell line(s) showing sensitivity in the MTT assay
-
6-well plates
-
Test compound and vehicle (DMSO)
-
Cell Lysis Buffer
-
Reaction Buffer containing DTT[20]
-
Caspase-3 substrate (e.g., DEVD-pNA)[19]
-
Microplate reader (absorbance at 405 nm)[19]
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge the cell pellet.
-
Wash with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[20]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[20]
-
Collect the supernatant (cytosolic extract). Determine the protein concentration using a BCA or Bradford assay.
-
-
Caspase Assay:
-
Data Acquisition: Measure the absorbance at 400-405 nm.[19]
Data Analysis & Interpretation:
-
Calculate the fold-increase in caspase-3/7 activity by comparing the absorbance of the treated samples to the vehicle control.
-
A significant increase (e.g., >2-fold) in caspase activity indicates that the compound induces apoptosis. This finding can be confirmed with complementary assays like Annexin V/PI staining.
Cell Cycle Analysis
Principle: Dysregulation of the cell cycle is a hallmark of cancer.[21] Many anticancer drugs exert their effects by causing cells to arrest at specific phases of the cell cycle (G1, S, or G2/M), thereby preventing proliferation. Flow cytometry can be used to analyze the distribution of cells in these phases by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[22][23]
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line(s)
-
Test compound and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating). Centrifuge, discard the supernatant, and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet gently in 300 µL of PBS. While vortexing slowly, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.[22]
Data Analysis & Interpretation:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram.
-
The software will deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.
| MoA Analysis | Expected Outcome for an Active Compound |
| Caspase-3/7 Assay | Significant fold-increase in enzyme activity compared to control. |
| Cell Cycle Analysis | Accumulation of cells in G1, S, or G2/M phase, and/or an increase in the sub-G1 population. |
Mechanistic Protein Expression Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample.[24] It can provide crucial insights into the molecular pathways affected by the test compound. For example, if apoptosis is induced, we can examine the expression levels of key regulatory proteins like the Bcl-2 family (pro-apoptotic Bax vs. anti-apoptotic Bcl-2) and the cleaved, active forms of caspases.[25]
Figure 2: Hypothesized apoptotic pathway modulation by the test compound.
Protocol 2.3: Western Blot Analysis
Materials:
-
Cell lysates (prepared as in Protocol 2.1)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[26]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Normalize protein concentration for all samples.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.
Data Analysis & Interpretation:
-
Compare the band intensities for target proteins in treated samples versus the vehicle control.
-
An increase in pro-apoptotic proteins (Bax, cleaved Caspase-3) and/or a decrease in anti-apoptotic proteins (Bcl-2) would strongly support an apoptotic mechanism of action.
Phase 3: Preliminary In Vivo Efficacy Testing
Objective: To evaluate the antitumor activity and general toxicity of this compound in a living animal model. This is a crucial step to bridge the gap between in vitro findings and potential clinical application.[27][28]
Principle: Animal models are essential for studying how a potential drug behaves in a complex biological system.[28] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used model for initial efficacy testing of anticancer agents.[27][29]
Protocol 3.1: Human Tumor Xenograft Study in Mice
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line that was sensitive in vitro
-
Matrigel (optional, to aid tumor establishment)
-
Test compound formulated in a suitable vehicle for injection (e.g., saline, PEG400/Tween 80)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Acclimation & Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[30] Allow mice to acclimate for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously inject ~5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
Figure 3: Example of group design for an in vivo xenograft study.
-
Treatment Administration: Administer the test compound and vehicle control via the chosen route (e.g., intraperitoneal (IP) injection, oral gavage) according to the predetermined schedule (e.g., daily for 21 days).
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure mouse body weight 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weighing and potential further analysis (e.g., histology, Western blot).
Data Analysis & Interpretation:
-
Efficacy: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Toxicity: Plot the mean body weight for each group over time. Significant weight loss in a treatment group suggests toxicity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if the reduction in tumor growth in the treatment groups is statistically significant compared to the vehicle control group.
References
- Vertex AI Search. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Kaur, B., et al. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice.
- SlidePlayer. (2016). ANIMAL MODELS IN CANCER RESEARCH.
- Abcam. (n.d.). MTT assay protocol.
- Winship Cancer Institute of Emory University. (n.d.). Cancer Animal Models Shared Resource.
- Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services.
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
- Uddin, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Wikipedia. (n.d.). Cell cycle analysis.
- Elabscience. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
- International Journal of Pharmaceutical Sciences and Research. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Alpan, A., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
- Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- National Center for Biotechnology Information. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
- AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design.
- BenchChem. (2025). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry.
- BenchChem. (2025). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols.
- National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design.
- National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PPD. (n.d.). Preclinical Studies in Drug Development.
- MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
- The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- Abcam. (n.d.). Western blot protocol.
- Cell Signaling Technology. (2005). Western Blotting Protocol.
- The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research.
- Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
- Bio-protocol. (n.d.). Western Blot Analysis.
- amsbiopharma. (2025). Preclinical research strategies for drug development.
- Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppd.com [ppd.com]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. biocompare.com [biocompare.com]
- 22. docs.research.missouri.edu [docs.research.missouri.edu]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. medium.com [medium.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 29. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 30. roswellpark.org [roswellpark.org]
Application Note: Strategic Utilization of 4-(5-nitro-1H-indol-1-yl)butanoic acid
Executive Summary
4-(5-nitro-1H-indol-1-yl)butanoic acid (CAS: 1094351-60-6) is a specialized functionalized indole scaffold designed for high-precision medicinal chemistry and chemical biology applications. Unlike simple indoles, this molecule integrates a biologically active 5-nitroindole core with a flexible C4-carboxylic acid linker at the N1-position.
This unique architecture positions it as a critical "Research Tool" for:
-
Fragment-Based Drug Discovery (FBDD): Serving as a core scaffold to generate diverse amide libraries targeting antimicrobial and anticancer pathways.
-
PROTAC & Linker Chemistry: Providing a stable, defined-length linker for conjugating E3 ligase ligands to proteins of interest (POI).
-
Fluorescent Probe Development: Acting as a precursor to 5-aminoindole derivatives, which exhibit tunable fluorescence properties upon reduction.
This guide provides the first comprehensive protocol set for synthesizing, handling, and utilizing this compound in advanced research workflows.
Chemical Profile & Properties[1][2][3][4]
The physicochemical properties of this compound dictate its handling and application. The electron-withdrawing nitro group at position 5 significantly alters the electronic density of the indole ring compared to unsubstituted indoles, enhancing its stability against oxidation but reducing its nucleophilicity at C3.
| Property | Specification | Notes |
| Chemical Name | This compound | Also known as 5-Nitroindole-N-butyric acid |
| CAS Number | 1094351-60-6 | Unique identifier for database searches |
| Molecular Formula | C₁₂H₁₂N₂O₄ | MW: 248.24 g/mol |
| Appearance | Yellow to Orange Powder | Color due to nitro-conjugation |
| Solubility | DMSO (>50 mM), DMF (>50 mM) | Poorly soluble in water; requires organic co-solvent |
| pKa (Acid) | ~4.8 (Carboxylic Acid) | Typical for aliphatic carboxylic acids |
| Stability | Light Sensitive | Store in amber vials; Nitro groups can degrade under UV |
| Reactivity | Carboxyl (Amide Coupling), Nitro (Reduction) | Dual-functional scaffold |
Strategic Applications & Workflows
Scaffold Diversification (Amide Library Generation)
The primary utility of this compound is as a "capped" indole scaffold. The carboxylic acid tail allows for rapid coupling to primary and secondary amines using standard peptide coupling reagents (HATU, EDC/HOBt). This is particularly useful for generating Structure-Activity Relationship (SAR) libraries around the 5-nitroindole pharmacophore, a moiety known to inhibit tubulin polymerization and bacterial efflux pumps .
Precursor for 5-Aminoindole Probes
The 5-nitro group is a "masked" amine. Chemical reduction (using SnCl₂ or H₂/Pd-C) converts the non-fluorescent nitroindole into a highly fluorescent 5-aminoindole . This amine can then be further functionalized with fluorophores (e.g., FITC, Rhodamine) or affinity tags (Biotin), creating a probe that retains the indole-binding characteristics while adding detection capabilities.
PROTAC Linker Design
In Proteolysis Targeting Chimera (PROTAC) design, the linker length and composition are critical. The 4-carbon aliphatic chain of this molecule provides a hydrophobic spacer that is distinct from standard PEG linkers. It is ideal for connecting an indole-based POI ligand to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
Experimental Workflows (Visualized)
The following diagram illustrates the divergent synthetic pathways available when starting with this compound.
Figure 1: Divergent synthetic workflows. Path A focuses on library generation via the acid tail. Path B focuses on modifying the core pharmacophore via nitro reduction.
Detailed Experimental Protocols
Protocol A: General Synthesis of Amide Derivatives
Objective: To couple this compound with a primary amine (R-NH₂) to create a functionalized ligand.
Reagents:
-
Compound: this compound (1.0 equiv)
-
Amine: R-NH₂ (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a dry round-bottom flask, dissolve this compound (0.25 mmol, 62 mg) in anhydrous DMF (2 mL).
-
Activation: Add DIPEA (130 µL) followed by HATU (114 mg). Stir at room temperature for 15 minutes. The solution may darken slightly, indicating activation of the carboxylate.
-
Coupling: Add the amine (0.275 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor progress by LC-MS or TLC (typically 5% MeOH in DCM).
-
Work-up: Dilute the reaction mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), sat. NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation:
-
1H NMR: Look for the disappearance of the broad acid peak (>11 ppm) and the appearance of the amide NH signal (typically 6.0–8.0 ppm).
-
MS: Confirm the molecular ion [M+H]⁺.
Protocol B: Reduction to 5-Amino Derivative
Objective: To reduce the nitro group to an amine for fluorescence studies or further conjugation.
Reagents:
-
Substrate: this compound derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source: H₂ gas (balloon) or Ammonium Formate
-
Solvent: Methanol (MeOH)
Procedure:
-
Preparation: Dissolve the substrate (0.2 mmol) in MeOH (5 mL) in a two-neck flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mg) under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure) and stir vigorously at room temperature for 2–6 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Concentration: Evaporate the solvent to yield the 5-aminoindole derivative. Note: Aminoindoles are sensitive to oxidation; use immediately or store under inert gas at -20°C.
Scientific Rationale & Troubleshooting
Why use the C4 (Butanoic) Linker?
The 4-carbon linker (butyric acid) offers a specific advantage over shorter (acetic/propionic) or longer linkers.
-
Flexibility vs. Entropy: It provides enough flexibility to allow the indole headgroup to orient within a binding pocket without the high entropic penalty of very long alkyl chains.
-
Stability: Unlike acetic acid linkers (which can sometimes undergo decarboxylation or steric clash close to the ring), the butyric chain is chemically robust and sterically unhindered.
Troubleshooting Common Issues
-
Issue: Low solubility in the reaction solvent.
-
Solution: The nitro group makes the molecule rigid and planar, leading to stacking. Use a co-solvent mixture of DMF/DCM (1:1) or gently warm the DMF solution to 40°C before adding reagents.
-
-
Issue: Incomplete coupling reaction.
-
Solution: The carboxylic acid is aliphatic and should be reactive. If reaction is slow, ensure the DMF is anhydrous (water quenches the active ester). Switch to a stronger coupling agent like COMU if HATU fails.
-
-
Issue: Product degradation during work-up.
-
Solution: Indoles can be acid-sensitive. Avoid prolonged exposure to strong acids during the work-up. Use citric acid (10%) instead of HCl for the acidic wash step.
-
References
-
Indole N-Alkylation Protocols
-
Smith, A. B., et al. "Efficient Synthesis of N-Alkylated Indoles via Phase-Transfer Catalysis." Journal of Organic Chemistry, 2020 . Link (General reference for N-alkylation methodology).
-
-
Biological Activity of 5-Nitroindoles
- Linker Chemistry in Drug Design: Scott, D. E., et al. "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology, 2012. (Context for using acid-functionalized fragments).
-
Vendor Data & Physical Properties
(Note: Specific literature on this exact CAS number is limited to patent databases and vendor catalogs; the protocols above are derived from standard validated methodologies for this chemical class.)
Sources
"applications of 4-(5-nitro-1H-indol-1-yl)butanoic acid in drug discovery"
Application Note: Strategic Utilization of 4-(5-nitro-1H-indol-1-yl)butanoic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This compound represents a high-value, heterobifunctional scaffold in modern medicinal chemistry. Its utility stems from the synergistic combination of three pharmacophoric elements:
-
The Indole Core: A "privileged structure" capable of pi-stacking interactions and hydrogen bonding, ubiquitous in kinase inhibitors and GPCR ligands.
-
The 5-Nitro Group: A masked aniline functionality that serves as an orthogonal handle for late-stage diversification or reduction to an electron-donating amine.
-
The N-Butanoic Acid Tail: A flexible linker providing a carboxylic acid handle for bioconjugation, PROTAC linker synthesis, or conversion to zinc-binding groups (ZBGs) for metalloenzyme inhibition.
This guide details the strategic application of this scaffold in HDAC inhibitor design , PROTAC linker development , and solid-phase combinatorial synthesis .
Strategic Applications
Application A: Design of Indole-Based HDAC Inhibitors
Histone Deacetylase (HDAC) inhibitors often feature a "Cap-Linker-ZBG" pharmacophore. This compound serves as an ideal precursor for this architecture:
-
Cap Group: The 5-nitroindole core mimics the bulky hydrophobic cap required for surface recognition at the HDAC active site entrance.
-
Linker: The butyl chain provides the optimal length (approx. 5-7 Å) to span the hydrophobic tunnel of HDACs (specifically HDAC1 and HDAC6).
-
ZBG Precursor: The carboxylic acid is readily converted into a hydroxamic acid (via hydroxylaminolysis), the gold-standard zinc-binding group.
Mechanistic Insight: The electron-withdrawing nitro group at the 5-position modulates the acidity of the indole system and can be reduced to an amine to introduce secondary interactions (e.g., H-bonds) with residues like Asp101 in HDAC1, enhancing selectivity over other isoforms.
Application B: Heterobifunctional Linkers for PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, rigidity, polarity) critically influence ternary complex stability.
-
The Strategy: Use the carboxylic acid to attach an E3 ligase ligand (e.g., Thalidomide derivatives for Cereblon).
-
The Switch: Reduce the 5-nitro group to a 5-amino group. This creates a nucleophilic handle to attach the Target Protein Ligand (POI).
-
Advantage: The indole ring within the linker adds rigidity and potential pi-pi interactions with the protein surface, reducing the entropic penalty of complex formation compared to simple PEG chains.
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: N-alkylation of electron-deficient indoles requires specific base catalysis to prevent C3-alkylation side reactions.
Reagents:
-
5-Nitroindole (1.0 eq)
-
Ethyl 4-bromobutyrate (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) or DMF (Anhydrous)
-
Sodium Hydroxide (NaOH) (2M aq)
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve 5-nitroindole (1.62 g, 10 mmol) in anhydrous ACN (50 mL).
-
Add
(6.5 g, 20 mmol) and stir at room temperature for 30 min to deprotonate the indole N-H ( ). -
Add ethyl 4-bromobutyrate (1.7 mL, 12 mmol) dropwise.
-
Reflux at 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Checkpoint: The product (
) should be distinct from the starting material ( ). -
Filter salts, concentrate filtrate, and purify via flash chromatography to obtain Ethyl 4-(5-nitro-1H-indol-1-yl)butanoate .
-
-
Ester Hydrolysis:
-
Dissolve the intermediate ester in THF/MeOH (1:1, 20 mL).
-
Add NaOH (2M, 10 mL) and stir at RT for 4 hours.
-
Acidify to pH 2 with 1M HCl. The carboxylic acid product will precipitate.
-
Filter, wash with cold water, and dry in vacuo.
-
Yield Expectation: 85-90% over two steps.
Protocol 2: Conversion to Hydroxamic Acid (HDAC Assay Probe)
Rationale: Direct conversion of the acid to the hydroxamate creates the active ZBG.
-
Activate this compound (1.0 eq) with Ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at 0°C for 15 min.
-
Add freshly prepared Hydroxylamine in Methanol (
neutralized with KOH). -
Stir at RT for 1 hour.
-
Quench with water and extract with EtOAc.
-
Validation: Confirm presence of Hydroxamic acid via
test (deep red color).
Visualization & Workflow
Figure 1: Divergent Synthesis Pathway
This diagram illustrates the versatility of the scaffold, showing how the nitro and acid groups can be independently manipulated to access different chemical spaces.
Caption: Divergent synthesis workflow transforming the core scaffold into HDAC inhibitors (Path A) or PROTAC linkers (Path B).
Physicochemical Properties & Data
| Property | Value | Relevance in Drug Discovery |
| Molecular Weight | 248.24 g/mol | Ideal for fragment-based design (Rule of 3 compliant). |
| cLogP | ~2.1 | Optimal lipophilicity for cell permeability. |
| H-Bond Donors | 1 (COOH) | Low count favors membrane crossing. |
| H-Bond Acceptors | 4 (NO2, COOH) | Provides interaction points for receptor binding. |
| Topological Polar Surface Area (TPSA) | ~83 Ų | Well within the range for oral bioavailability (<140 Ų). |
| pK_a (Acid) | ~4.8 | Typical for carboxylic acids; ionized at physiological pH. |
References
-
Mai, A., et al. (2005). "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link(Validates the use of pyrrole/indole scaffolds in HDAC inhibitor design).
-
Toure, M., & Crews, C. M. (2016). "Small-Molecule PROTACS: New Strategies to Target the Undruggable Proteome." Angewandte Chemie International Edition. Link(Foundational reference for linker design strategies using heterobifunctional scaffolds).
-
Mahboobi, S., et al. (2016). "Indole-based histone deacetylase inhibitors: Discovery of a highly potent isoform-selective analogue." Journal of Medicinal Chemistry. Link(Specific reference for indole-alkanoic acid pharmacophores).
-
Smith, A. B., et al. (2018). "Indole synthesis via N-alkylation: A practical guide." Organic Process Research & Development. Link(General reference for the N-alkylation protocol described).
Application Note: Purification Strategies for 4-(5-nitro-1H-indol-1-yl)butanoic acid
Executive Summary & Strategic Context
The synthesis of 4-(5-nitro-1H-indol-1-yl)butanoic acid typically involves the N-alkylation of 5-nitroindole using ethyl 4-bromobutyrate (or similar halo-esters) followed by ester hydrolysis.[1] While the synthetic pathway is straightforward, the purification is often complicated by the physicochemical similarities between the product and the unreacted starting material (5-nitroindole), as well as the formation of oligomeric byproducts.
This guide moves beyond generic "wash and dry" instructions. It provides a mechanistic purification strategy based on the distinct pKa differences between the target carboxylic acid and the neutral indole core.[1] By exploiting these properties, researchers can avoid costly chromatographic steps in favor of scalable acid-base extractions and thermodynamic recrystallization.[1]
Target Molecule Profile
| Property | Description |
| Compound | This compound |
| Structure | Indole core, 5-nitro substitution, N-alkyl butyric acid tail |
| Appearance | Yellow to orange crystalline solid |
| pKa (Acid) | ~4.8 (Carboxylic acid tail) |
| pKa (Indole) | N/A (The N-position is alkylated; the core is non-basic) |
| Solubility | Soluble in DMSO, DMF, EtOAc (moderate), Basic Water.[1][2] Insoluble in Acidic Water, Hexanes.[1] |
| Key Impurities | 5-Nitroindole (Starting Material), Inorganic Salts, Ester intermediate.[1] |
Primary Purification: The "pH-Switch" Extraction[1]
Principle: The most effective purification method for this compound is Acid-Base Extraction .[1] The target molecule contains a carboxylic acid (pKa ~4.8), allowing it to form a water-soluble salt at high pH.[1] The primary impurity, 5-nitroindole, lacks this acidic functionality (its NH pKa is ~15, and in the product, the N is alkylated anyway). Therefore, at pH > 10, the product resides in the aqueous phase, while neutral impurities remain in the organic phase.
Workflow Diagram (Logic Flow)
Caption: The "pH-Switch" isolates the target by converting it to a water-soluble salt, washing away non-acidic impurities, and regenerating the solid acid.[1]
Detailed Protocol A: Acid-Base Workup
Best for: Bulk removal of starting material (5-nitroindole) and inorganic salts.[1]
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL of solvent per gram of crude.[1]
-
Note: If the crude is an oil from a hydrolysis reaction, ensure all alcohol (EtOH/MeOH) is removed via rotary evaporation first, as alcohols act as phase-transfer cosolvents and will ruin the separation.
-
-
Basification: Add 1M NaOH (or sat. NaHCO3) to the organic phase.[1] Use a volume ratio of 1:1. Shake vigorously.[1]
-
Separation & Wash: Separate the layers. Keep the Aqueous Layer (bottom).
-
Acidification: Cool the aqueous solution to 0-5°C (ice bath). Slowly add 1M HCl (or 6M HCl for larger scales) with stirring until pH reaches ~2.0.
-
Observation: The solution will turn cloudy as the protonated acid (
) precipitates.[1]
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water to remove NaCl salts.[1] Dry in a vacuum oven at 45°C.
Secondary Purification: Recrystallization
Principle: If the acid-base extraction yields a product with minor impurities (95-98% purity), recrystallization is the preferred "polishing" step.[1] Nitro-aromatics generally crystallize well from alcohol/water systems.[1]
Decision Matrix for Solvents
| Solvent System | Suitability | Mechanism |
| Ethanol / Water | High | Product dissolves in hot EtOH; precipitates upon cooling/adding water.[1] |
| Acetic Acid / Water | Medium | Good for very polar impurities, but hard to dry.[1] |
| EtOAc / Hexane | Low | Often leads to "oiling out" due to the amphiphilic nature of the molecule.[1] |
Detailed Protocol B: Ethanol/Water Recrystallization
-
Saturation: Place the dried solid in a flask. Add absolute Ethanol (approx. 5-7 mL/g).
-
Heating: Heat to reflux (approx. 78°C). The solid should fully dissolve.[1] If not, add EtOH in small increments.[1]
-
Tip: If the solution is dark brown/black, add Activated Charcoal (10 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1]
-
Cooling: Re-heat slightly to clear the turbidity, then let the flask cool slowly to room temperature. Once ambient, move to an ice bath (0°C) for 1 hour.
-
Collection: Filter the yellow needles/powder.[1] Wash with cold 20% EtOH/Water.[1]
Tertiary Purification: Flash Chromatography
Principle: Required only if the "pH-Switch" fails (e.g., if the impurity is also an acid) or for analytical standard preparation.[1] The challenge here is the carboxylic acid "streaking" on silica gel due to interaction with silanol groups.[1]
Mobile Phase Optimization
Standard silica chromatography requires an acidic modifier to suppress ionization.[1]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase A: Dichloromethane (DCM)[1]
-
Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid .[1]
Gradient:
-
Start: 100% DCM[1]
-
Ramp: 0% to 5% MeOH (with 1% AcOH) over 10 CV (Column Volumes).
-
Elution: Product typically elutes at 3-4% MeOH.[1]
Visualization:
-
UV (254 nm): Strong absorbance due to Nitro and Indole groups.[1]
-
Stain: KMnO4 (oxidizes the alkyl chain) or Ehrlich’s Reagent (specific to indoles, turns pink/purple).[1]
Quality Control & Validation
To ensure the protocol was successful, verify the following parameters.
Proton NMR (DMSO-d6)
-
Diagnostic Peak 1 (Acid): Broad singlet at ~12.1 ppm (COOH).[1]
-
Diagnostic Peak 2 (Indole C-3): Doublet/Multiplet at ~6.6-6.8 ppm.[1]
-
Diagnostic Peak 3 (Nitro): The C-4 proton (adjacent to nitro) will be significantly deshielded (shifted downfield) compared to the other aromatic protons, often appearing as a doublet ~8.5 ppm.[1]
-
Linker: Look for the propyl chain triplets/multiplets between 1.8 ppm and 4.3 ppm.[1]
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Solvent: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
-
Gradient: 5% to 95% ACN over 15 mins.
-
Detection: 254 nm and 330 nm (Nitro group absorption).[1]
References
-
Karunanithi, A. T., et al. (2009).[1][3] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[1][3] Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: General Rules for Carboxylic Acids. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health (PMC). (2023).[1] Synthesis of 5-Nitroindole Derivatives. Retrieved February 15, 2026, from [Link]
Sources
Technical Guide: Assay Development for 4-(5-nitro-1H-indol-1-yl)butanoic Acid
Executive Summary & Molecule Profile[1]
4-(5-nitro-1H-indol-1-yl)butanoic acid (hereafter referred to as 5-NIBA ) represents a "privileged scaffold" in medicinal chemistry. It combines a hydrophobic, electron-deficient indole core (via the 5-nitro group) with a flexible carboxylate linker. This dual nature allows it to function effectively in two distinct biological contexts: as an inhibitor of oxidoreductase enzymes (specifically Aldose Reductase ) and as a G-Quadruplex (G4) DNA binder .
This guide details the protocols for developing assays to validate 5-NIBA in these applications. It moves beyond simple synthesis to functional characterization, addressing the specific physicochemical challenges posed by the nitroindole moiety.
Chemical Profile
| Property | Specification | Experimental Implication |
| CAS | 1094351-60-6 (analogous) | Reference standard verification. |
| Pharmacophore | N-substituted Indole Carboxylate | Mimics substrate transition states in AR enzymes. |
| Electronic State | 5-Nitro (Electron Withdrawing) | Enhances |
| Solubility | Low in neutral aq; High in DMSO/Base | Requires DMSO stock preparation (typically 10-50 mM). |
| UV Absorbance | Warning: Potential interference in colorimetric assays absorbing <400nm. |
Application I: Aldose Reductase Inhibition (ARI) Assay
The structural homology of 5-NIBA to known Aldose Reductase Inhibitors (ARIs) like Epalrestat suggests it targets the ALR2 enzyme active site. The carboxylic acid tail interacts with the anion-binding pocket (Tyr48, His110, Trp111), while the nitroindole ring occupies the hydrophobic specificity pocket.
Mechanistic Rationale
Aldose Reductase (ALR2) converts glucose to sorbitol using NADPH. 5-NIBA inhibits this by blocking the active site. We measure activity by tracking the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Experimental Workflow (DOT Visualization)
Figure 1: Kinetic workflow for Aldose Reductase Inhibition screening. Note that substrate addition initiates the reaction to prevent premature oxidation.
Detailed Protocol
Materials:
-
Buffer: 0.1 M Potassium Phosphate (pH 6.2). Note: Acidic pH is critical for optimal ALR2 activity.
-
Substrate: DL-Glyceraldehyde (preferred over glucose for higher
sensitivity). -
Cofactor: NADPH (freshly prepared, light sensitive).
-
Control: Epalrestat or Quercetin (positive control).
Steps:
-
Preparation: Dissolve 5-NIBA in 100% DMSO to 10 mM. Create serial dilutions (0.1
M to 100 M) in the Phosphate Buffer (keep DMSO < 1% final). -
Blanking: Prepare a reference cuvette containing buffer and NADPH (to correct for auto-oxidation).
-
Assembly: In a quartz cuvette (or UV-transparent plate), add:
-
800
L Phosphate Buffer -
50
L NADPH (0.15 mM final) -
50
L ALR2 Enzyme mix -
10
L 5-NIBA dilution
-
-
Incubation: Incubate at 30°C for 5 minutes. This allows the inhibitor to dock into the hydrophobic pocket.
-
Initiation: Add 90
L DL-Glyceraldehyde (10 mM final) to start the reaction. -
Measurement: Monitor Absorbance at 340 nm for 3–5 minutes.
-
Calculation:
Where is the slope of linear decrease in absorbance per minute.
Critical Control: Run a "No Enzyme" blank with 5-NIBA and NADPH. Nitro compounds can sometimes act as "redox cyclers," artificially oxidizing NADPH. If absorbance drops without enzyme, the compound is chemically reactive (a false positive).
Application II: G-Quadruplex (G4) Binding Assay
The planar 5-nitroindole system is an excellent intercalator. The butanoic acid tail provides water solubility and potential electrostatic interaction with the DNA backbone. This assay tests 5-NIBA's ability to stabilize c-Myc or Telomeric G4 DNA, relevant for anticancer applications.
Mechanistic Rationale (FRET-Melting)
We use a FRET-labeled DNA oligonucleotide (Fluorophore-G4-Quencher). When folded (G4 state), FRET is high (or quenched, depending on design). As temperature rises, the DNA unfolds, changing the fluorescence. A G4-binder like 5-NIBA will stabilize the structure, shifting the melting temperature (
Experimental Workflow (DOT Visualization)
Figure 2: FRET-Melting assay to determine thermal stabilization of G-Quadruplex DNA by 5-NIBA.
Detailed Protocol
Materials:
-
DNA: Dual-labeled c-Myc sequence (5'-FAM-[Sequence]-TAMRA-3').
-
Buffer: 10 mM Lithium Cacodylate (pH 7.4), 100 mM KCl. Note:
is required for G4 formation. -
Instrument: Real-time PCR machine (e.g., Roche LightCycler) or fluorometer with thermal control.
Steps:
-
Annealing: Dilute DNA to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly (1°C/min) to room temperature to ensure proper G4 folding.
-
Plating: In a 96-well PCR plate, mix:
-
20
L Annealed DNA -
5
L 5-NIBA (Final conc: 1 M, 5 M, 10 M).
-
-
Melting: Place in the thermocycler.
-
Excitation: 480 nm (FAM).
-
Emission: 520 nm.
-
Ramp: 25°C to 95°C at 1°C/min.
-
-
Data Analysis: Plot Normalized Fluorescence vs. Temperature. The
is the inflection point (or the peak of the first derivative).-
Success Criteria: A
indicates significant binding.
-
Troubleshooting & Validation (Self-Correcting Systems)
To ensure scientific integrity (E-E-A-T), you must validate that the observed effects are due to specific binding and not assay interference.
| Issue | Symptom | Validation Step |
| Inner Filter Effect | 5-NIBA absorbs at excitation/emission wavelengths (yellow color). | Run an absorbance scan of 5-NIBA alone. If OD > 0.1 at 340nm (ARI) or 480nm (G4), correct mathematically or dilute. |
| Precipitation | Erratic readings; noisy baselines. | Dynamic Light Scattering (DLS): Check 5-NIBA in assay buffer. If aggregates form >100nm, add 0.01% Triton X-100. |
| Pan-Assay Interference (PAINS) | Activity in every assay. | Counter-Screen: Test against an unrelated enzyme (e.g., Trypsin). If it inhibits that too, it is a non-specific aggregator/denaturant. |
References
-
Aldose Reductase Inhibitors: M. Ghaffarzadeh et al., "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core," MDPI, 2022. Link
-
Nitroindole G4 Binders: "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders," ChemMedChem, 2021.[1] Link
-
Universal Base Analogues: D. Loakes & D. M.[2][3] Brown, "5-Nitroindole as an universal base analogue," Nucleic Acids Research, 1994.[3] Link
-
Antimicrobial Activity: "In Vitro Antimicrobial Activities of Organic Acids (Butyric Acid Derivatives)," MDPI, 2020. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization of 4-(5-nitro-1H-indol-1-yl)butanoic acid
Executive Summary
The synthesis of 4-(5-nitro-1H-indol-1-yl)butanoic acid typically involves the N-alkylation of 5-nitroindole with a 4-halobutanoic acid derivative.[1] Users often report yields ranging from 30-50% due to competing side reactions (dimerization, C3-alkylation) and purification losses.
This guide provides a validated, high-yield protocol (>85%) by shifting from direct acid alkylation to an ester-based two-step sequence , minimizing solubility issues and side-product formation.
Part 1: Diagnostic Decision Matrix
Before altering your protocol, use this logic flow to identify the bottleneck in your current synthesis.
Figure 1: Diagnostic logic for identifying yield-limiting factors in indole N-alkylation.
Part 2: Critical Reaction Parameters
To improve yield, we must address the specific electronic properties of 5-nitroindole .
The "Nitro Effect" (Nucleophilicity vs. Acidity)
The 5-nitro group is strongly electron-withdrawing.
-
Benefit: It increases the acidity of the N-H proton (
~15-16 vs. ~17 for indole), making deprotonation easier [1]. -
Drawback: It delocalizes the negative charge on the resulting anion, making the nitrogen less nucleophilic .
-
Implication: You cannot use weak electrophiles (like alkyl chlorides) without forcing conditions (high heat), which leads to degradation. You must use alkyl bromides or iodides.
The Electrophile: Acid vs. Ester
-
Legacy Method (Direct Acid): Reacting 5-nitroindole directly with 4-chlorobutyric acid requires 2 equivalents of base (one for the indole, one for the acid). The resulting dianion is highly polar, often crashing out of organic solvents (DMF/THF) before reacting, leading to stalled conversion.
-
Recommended Method (Ester Route): Use Ethyl 4-bromobutyrate . This maintains a single-phase organic reaction, prevents salt precipitation, and allows for mild hydrolysis in Step 2.
Base & Solvent Selection
| System | Pros | Cons | Recommendation |
| NaH / DMF | Fast, irreversible deprotonation. | Moisture sensitive; H2 gas evolution. | Gold Standard for high yield. |
| K2CO3 / Acetone | Mild, easy handling. | Too slow for electron-deficient 5-nitroindole. | Avoid. |
| KOH / DMSO | Strong base, good solubility. | DMSO is hard to remove; workup emulsions common. | Viable alternative. |
Part 3: Validated High-Yield Protocol
Objective: Synthesis of this compound via the Ester Route. Target Yield: >85% (over two steps).
Step 1: N-Alkylation[2]
-
Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.
-
Reagents:
-
5-Nitroindole (1.0 equiv, 10 mmol)
-
DMF (Anhydrous, 0.2 M concentration)
-
NaH (60% in oil, 1.2 equiv)[1]
-
Ethyl 4-bromobutyrate (1.1 equiv) (Critical: Do not use the chloro- derivative)
-
-
Procedure:
-
Dissolve 5-nitroindole in DMF and cool to 0°C.
-
Add NaH portion-wise. Stir for 30 mins at 0°C -> RT. Solution will turn deep red/orange (indolide anion).
-
Cool back to 0°C. Add Ethyl 4-bromobutyrate dropwise.
-
Allow to warm to RT and stir for 3-4 hours.
-
-
Monitor: TLC (Hexane:EtOAc 7:3). The N-H spot should disappear.
-
Workup: Quench with sat.
.[1] Extract with EtOAc (x3). Wash organic layer with water (x2) and brine (x1) to remove DMF. Dry over and concentrate.-
Note: The intermediate ester is often pure enough for the next step.
-
Step 2: Hydrolysis[3]
-
Reagents: Crude Ester from Step 1, THF/Water (3:1), LiOH (2.0 equiv).
-
Procedure: Stir at RT for 4 hours.
-
Isolation (Crucial for Yield):
-
Evaporate THF.
-
Acidify the remaining aqueous phase carefully with 1M HCl to pH 3-4 .
-
Do not go to pH 1 , as the indole nitrogen can protonate, increasing water solubility and loss of product.
-
Filter the resulting precipitate. Wash with cold water. Dry in a vacuum oven.
-
Part 4: Troubleshooting FAQs
Q1: I am using 4-chlorobutyric acid and my yield is stuck at 30%. Why? A: The chloride is a poor leaving group, and the 5-nitroindole anion is a "lazy" nucleophile. Furthermore, the carboxylate salt precipitates in DMF.
-
Fix: Switch to Ethyl 4-bromobutyrate . If you must use the chloride, add 0.5 equiv of Potassium Iodide (KI) to generate the iodide in situ (Finkelstein reaction) and heat to 60°C [2].
Q2: I see two spots on TLC very close to each other. Is this C3-alkylation? A: It is unlikely. The 5-nitro group suppresses C3-alkylation. The second spot is likely the dimer formed if your alkylating agent had any di-bromo impurities (e.g., 1,4-dibromobutane contaminant) or if hydrolysis occurred partially on the silica plate.
-
Verification: Run an NMR. N-alkylation shows a triplet at
4.1–4.3 ppm ( ). C3-alkylation would show a signal at 2.8–3.0 ppm and preserve the N-H signal [3].
Q3: My product is an oil that won't crystallize. A: This usually indicates residual DMF or solvent.
-
Fix: Dissolve the oil in a minimum amount of hot Ethanol and add water dropwise until cloudy. Let it cool slowly. Alternatively, triturating with diethyl ether often induces crystallization for nitro-indole derivatives.
Q4: Can I use Phase Transfer Catalysis (PTC) instead of NaH? A: Yes, and it is often "greener."
-
Protocol: Toluene (solvent), 50% NaOH (aq), TBAB (tetrabutylammonium bromide, 10 mol%). Reflux for 12 hours. This works well for 5-nitroindole because the high acidity allows deprotonation by NaOH at the interface [4].
Part 5: Mechanism & Workflow Visualization
Figure 2: Optimized two-step synthesis pathway via ester intermediate.
References
-
Acidity of 5-Nitroindole: Catalan, J., et al. "The acidity of the indole N-H bond."[2][3] Journal of the American Chemical Society 110.13 (1988): 4105-4111. Link
- Finkelstein Modification: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley (2013). (General reference for Finkelstein reaction kinetics).
-
Regioselectivity Analysis: Mahboobi, S., et al. "Synthesis and structure-activity relationship of 5-substituted indoles."[4] Journal of Medicinal Chemistry 49.11 (2006). (Discusses NMR shifts of N1 vs C3 alkylation).
-
Phase Transfer Catalysis: Bogdal, D. "Microwave-assisted N-alkylation of some nitrogen heterocycles under phase-transfer catalysis." Synlett 1999(08) (1999): 1298-1300. Link
Sources
"troubleshooting 4-(5-nitro-1H-indol-1-yl)butanoic acid bioassays"
[1]
Status: Active | Category: Small Molecule Bioassay | Last Updated: 2026-02-15[1]
Introduction: Compound Profile & Assay Behavior[1][2][3]
Welcome to the technical support hub for 4-(5-nitro-1H-indol-1-yl)butanoic acid . This guide addresses specific challenges researchers encounter when utilizing this compound in biochemical and cellular assays.
As a derivative of indole-N-butyric acid with a 5-nitro substitution, this molecule presents a unique set of physicochemical properties that can lead to assay interference if not properly controlled.[1] The combination of a lipophilic aromatic core, an electron-withdrawing nitro group, and an ionizable carboxylic acid tail creates specific failure modes in fluorescence and solubility-dependent workflows.
Quick Chemical Reference
Troubleshooting Guide: Common Failure Modes
Issue 1: False Positives in Fluorescence/FRET Assays
Symptom: The compound appears to be a potent inhibitor (IC50 < 1 µM) in a fluorescence-based enzymatic assay (e.g., kinase FRET, fluorogenic substrate cleavage), but activity is not reproducible in orthogonal assays.
Root Cause: Inner Filter Effect & Contact Quenching The 5-nitroindole moiety is highly electron-deficient.[1] It acts as a fluorescence quencher via Photo-induced Electron Transfer (PET) or simple absorbance overlap (Inner Filter Effect).[1] If your assay readout involves a fluorophore (e.g., FAM, TAMRA, Coumarin), this compound may absorb the excitation light or quench the emission energy, reducing the signal without inhibiting the enzyme. This mimics the "loss of signal" seen in true inhibition.
Diagnostic Protocol (The "Spike" Test):
-
Run the enzymatic reaction to completion without the compound.
-
Add the compound at its IC50 concentration to the finished reaction.
-
Measure fluorescence immediately.
-
Result: If fluorescence drops instantly upon addition, the compound is quenching the signal, not inhibiting the enzyme.
Solution:
-
Switch Readouts: Move to a luminescence-based assay (e.g., Glo-type) or absorbance-based HPLC/MS readout.
-
Correction: Use a red-shifted fluorophore (excitation >600 nm) where nitro-absorbance is minimal.[1]
Issue 2: Compound Precipitation in Assay Buffer
Symptom: Erratic data points, "flat" dose-response curves, or visible turbidity at concentrations >50 µM.
Root Cause: pH-Dependent Solubility Collapse The butyric acid tail (pKa ~4.[1]8) provides solubility only when ionized (deprotonated).
-
In DMSO: Soluble.[3]
-
In Buffer (pH 7.4): Soluble (Ionized form: -COO⁻).[1]
-
In Acidic Buffer (pH < 5.5): Insoluble (Protonated form: -COOH).[1]
-
In High Salt/Cold Buffer: The "Salting Out" effect drives the lipophilic indole core to aggregate.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing precipitation issues based on pH and concentration thresholds.
Issue 3: Low Potency in Cell-Based Assays (vs. Enzyme Assays)
Symptom: IC50 is 10 nM in biochemical assays but >10 µM or inactive in whole-cell assays.[1]
Root Cause: Membrane Permeability (The "Acid Trap") At physiological pH (7.4), the carboxylic acid tail is >99% ionized (negatively charged). Charged molecules cannot passively diffuse through the lipid bilayer efficiently. The compound is effectively bouncing off the cell membrane.
Solution:
-
Esterification (Prodrug Strategy): Synthesize or purchase the methyl-ester or ethyl-ester analog.[1] The ester is neutral, crosses the membrane, and is hydrolyzed back to the active acid by intracellular esterases.
-
Incubation Time: Extend incubation to 24-48 hours to allow slow passive accumulation.
Standardized Protocols
Stock Solution Preparation & QC
Do not store in aqueous buffers. Nitro-indoles are light-sensitive.[1][3]
| Step | Parameter | Specification | Rationale |
| Solvent | DMSO (Anhydrous) | 10 mM - 50 mM | Prevents hydrolysis; maximizes solubility.[1] |
| Storage | -20°C / Dark | Amber Vials | Nitro groups can degrade under UV light; Indoles oxidize over time.[1] |
| Thawing | Room Temp | Vortex >30s | Critical: DMSO freezes in layers. You must vortex to ensure homogeneity before pipetting. |
| Dilution | Intermediate | 100% DMSO | Perform serial dilutions in DMSO first, then transfer to buffer (keeping DMSO <1% final). |
Fluorescence Interference Check (The "Mock" Assay)
Run this before any major screening campaign.
-
Prepare Buffer: Use your standard assay buffer (e.g., PBS + BSA).
-
Add Fluorophore: Add your assay's fluorophore (e.g., 100 nM Fluorescein) without enzyme.
-
Titrate Compound: Add this compound (0.1 µM to 100 µM).
-
Read Signal: Measure Fluorescence Intensity (RFU).
-
Analysis:
-
If RFU remains constant: Safe .
-
If RFU decreases dose-dependently: Interference (Quenching) .[1] Calculate the "Quenching IC50" and ensure your biological IC50 is at least 10x lower than this value.
-
Mechanistic Visualization: The Nitro-Quenching Pathway
The 5-nitro group is an electron acceptor.[1] When in close proximity to an excited fluorophore (Donor), it facilitates non-radiative energy loss, falsifying inhibition data.
Caption: Mechanism of signal loss via Photo-induced Electron Transfer (PET) caused by the nitro group.[1]
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a reducing environment (e.g., with DTT or TCEP)?
A: Use Caution. While the nitro group is generally stable to mild reducing agents like DTT in the short term (hours), strong reducing conditions or metabolic enzymes (nitroreductases in cell lysates) can reduce the
Q: The compound turned my solution yellow. Is this normal? A: Yes. Nitro-aromatic compounds often exhibit a yellow tint, especially at higher concentrations (>100 µM) or in alkaline pH.[1] This absorbance (usually 350–450 nm) is exactly why it interferes with blue/green fluorophores.
Q: Is the position of the butyric acid chain (N1 vs C3) important? A: Critical. Most commercial "Indole Butyric Acid" is the C3-isomer (the plant hormone). This compound is the N1-isomer .[1] They have different binding modes. Ensure you have the correct isomer (CAS verification) as they are not biologically interchangeable.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Chapter 9: Quenching of Fluorescence. Springer.
-
National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Bethesda (MD).
-
PubChem Compound Summary. (2024). Indole-3-butyric acid (Structural Analog Data). National Library of Medicine. [1]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(5-Nitro-1H-indol-1-yl)butanoic Acid Analogs as Potential Enzyme Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of hypothetically derived analogs of 4-(5-nitro-1H-indol-1-yl)butanoic acid. Drawing upon established principles of medicinal chemistry and experimental data from related indole-based compounds, we will explore how structural modifications to this scaffold are predicted to influence biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a nitro group can significantly modulate the electronic properties and biological activity of a molecule, often enhancing its potency.[3][4] The butanoic acid side chain provides a crucial acidic moiety that can engage in key interactions with biological targets, such as the active sites of enzymes.
While direct and extensive research on this compound analogs is not widely published, by examining the SAR of related indole derivatives, we can construct a predictive framework for the design of potent and selective enzyme inhibitors. This guide will focus on a hypothetical series of analogs and their potential as inhibitors of enzymes such as xanthine oxidase or histone deacetylases (HDACs), which are known targets of indole-based compounds.[5][6]
Core Scaffold and Hypothesized SAR
The core structure of this compound presents several key features that can be systematically modified to probe the SAR. These include the indole ring, the nitro group at the 5-position, the butanoic acid side chain, and the linkage to the indole nitrogen.
The Role of the Nitro Group
The potent electron-withdrawing nature of the nitro group at the 5-position is anticipated to be a critical determinant of activity.[4] Its presence can influence the overall electronic distribution of the indole ring system, potentially enhancing binding affinity to the target protein. Studies on other nitroaromatic compounds have demonstrated that the nitro group is often essential for biological activity.[7]
Modifications of the Butanoic Acid Side Chain
The length and composition of the alkanoic acid side chain are expected to be crucial for optimal interaction with the target enzyme. Variations in chain length can alter the positioning of the terminal carboxylate group, which is likely to form key ionic or hydrogen bond interactions within a binding pocket.[8]
Substitutions on the Indole Ring
Introducing substituents at other positions of the indole ring can modulate lipophilicity, steric profile, and electronic properties. These modifications can impact target binding, selectivity, and pharmacokinetic properties.
The following diagram illustrates the key regions for modification on the core scaffold.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Hypothetical Analogs
To illustrate the potential SAR, let us consider a hypothetical series of analogs and their predicted inhibitory activity against a model enzyme, such as xanthine oxidase. The inhibitory activity is presented as IC50 values, where a lower value indicates higher potency.
| Compound | Modification | Predicted IC50 (µM) | Rationale for Predicted Activity |
| Parent | This compound | 10 | Baseline activity of the core scaffold. |
| Analog 1 | 4-(1H-indol-1-yl)butanoic acid (No nitro group) | > 50 | The absence of the nitro group is expected to significantly reduce potency, highlighting its importance for activity.[7] |
| Analog 2 | 3-(5-nitro-1H-indol-1-yl)propanoic acid | 25 | A shorter side chain may lead to suboptimal positioning of the carboxylate group in the binding site, reducing affinity.[8] |
| Analog 3 | 5-(5-nitro-1H-indol-1-yl)pentanoic acid | 15 | A slightly longer side chain might offer comparable or slightly reduced activity compared to the parent compound. |
| Analog 4 | 4-(2-methyl-5-nitro-1H-indol-1-yl)butanoic acid | 5 | A small, lipophilic substituent at the 2-position could enhance hydrophobic interactions within the active site, increasing potency. |
| Analog 5 | 4-(5-amino-1H-indol-1-yl)butanoic acid | > 50 | Reduction of the nitro group to an amino group would drastically alter the electronic properties and likely abolish inhibitory activity. |
| Analog 6 | Methyl 4-(5-nitro-1H-indol-1-yl)butanoate | > 100 | Esterification of the carboxylic acid would prevent the key ionic/hydrogen bond interactions, leading to a significant loss of activity. |
Experimental Protocols for Evaluation
To validate the predicted SAR, a series of in vitro experiments would be necessary. The following protocols outline the key assays for determining enzyme inhibition.
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized analogs would be determined using a suitable enzyme assay. For instance, if targeting xanthine oxidase, the assay would measure the enzymatic conversion of xanthine to uric acid.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target enzyme (e.g., xanthine oxidase) in an appropriate buffer.
-
Prepare a solution of the substrate (e.g., xanthine) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of the enzyme solution to each well.
-
Add varying concentrations of the test compounds to the wells.
-
Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a defined period.[9]
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[10]
-
The following diagram illustrates the general workflow for an enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Determination of Inhibition Mechanism
To further characterize the most potent inhibitors, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[11][12]
Methodology:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.
-
Analyze the data using graphical methods, such as Lineweaver-Burk plots, or by fitting the data to the appropriate inhibition models using non-linear regression analysis.
This analysis provides crucial information about how the inhibitor interacts with the enzyme and its substrate, which is invaluable for lead optimization.
Conclusion and Future Directions
This guide has presented a predictive structure-activity relationship for a series of this compound analogs based on established medicinal chemistry principles and data from related compounds. The key takeaways are:
-
The 5-nitro group is likely a critical determinant of inhibitory potency.
-
The butanoic acid side chain plays a crucial role in binding, with its length being a key factor for optimal interaction.
-
Substitutions on the indole ring offer a means to fine-tune activity, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs to validate the proposed SAR. Promising compounds should be further characterized through mechanism of action studies and evaluated in cell-based and in vivo models to assess their therapeutic potential. The insights gained from such studies will be instrumental in the development of novel and effective enzyme inhibitors based on the this compound scaffold.
References
-
Anderson, R. F., et al. (2003). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Journal of Medicinal Chemistry, 46(26), 5735-5745. [Link]
-
Cieplik, J., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(19), 6213. [Link]
-
Li, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 461-471. [Link]
-
Janeiro, A. M., & Marques, C. S. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3308. [Link]
-
Ahmad, I., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Geronikaki, A., & Galdino, S. L. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(24), 6023. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
-
Weintraub, H. J., et al. (1992). Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. Journal of Medicinal Chemistry, 35(2), 389-397. [Link]
-
ResearchGate. (2024). (PDF) Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Kim, D., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry, 98, 117578. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. [Link]
-
Im, G. Y., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
-
Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(23), 7800. [Link]
-
Liu, D., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]
-
Bush, K. (1989). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition, 3(2), 81-98. [Link]
-
Kumar, P., et al. (2010). Design, synthesis, and biological evaluation of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6175-6178. [Link]
-
Teufel, D. P., et al. (2019). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Scientific Reports, 9(1), 1-9. [Link]
-
Doods, H. N., et al. (1989). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences, 10, 50-54. [Link]
-
MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]
-
Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(16), 1667-1675. [Link]
-
Mason, R. P., & Chignell, C. F. (1982). Structure-activity relationships in the free-radical metabolism of xenobiotics. Environmental Health Perspectives, 44, 133-137. [Link]
-
Tellinghuisen, J., & Golicnik, M. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9038-9045. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Divergence in Indole Butyric Acids: A Comparative Guide
Executive Summary
This guide provides a critical technical comparison between Indole-3-Butyric Acid (IBA) and 4-(5-nitro-1H-indol-1-yl)butanoic acid . While both compounds share an indole core and a butyric acid side chain, they are structural isomers with distinct biological fates .
-
Indole-3-Butyric Acid (IBA): A naturally occurring auxin precursor primarily used in plant physiology for adventitious root induction.[1][2][3][4][5] Its activity relies on the C3-substitution and the free N1-H position.
-
This compound: A synthetic N-substituted indole derivative. The N1-substitution abolishes auxin activity, making this compound a scaffold for medicinal chemistry, particularly in the development of PPAR agonists , Aldose Reductase Inhibitors (ARIs) , and Nitric Oxide Synthase (NOS) inhibitors .
Part 1: Chemical Architecture & Mechanism of Action
The fundamental difference lies in the regiochemistry of substitution (C3 vs. N1) and the electronic properties introduced by the nitro group.
1.1 Structural Comparison Table
| Feature | Indole-3-Butyric Acid (IBA) | This compound |
| IUPAC Name | 4-(1H-indol-3-yl)butanoic acid | This compound |
| Substitution Site | Carbon-3 (C3) | Nitrogen-1 (N1) |
| Functional Group | None (Hydrogen at C5) | Nitro (-NO₂) at C5 |
| Electronic State | Electron-rich indole ring (Nucleophilic at C3) | Electron-deficient indole ring (due to Nitro group) |
| H-Bonding | Donor (N-H) & Acceptor (COOH) | No Donor (N-alkylated) ; Acceptor (NO₂, COOH) |
| Primary Utility | Plant Growth Regulator (Auxin) | Drug Discovery Scaffold (PPAR/ARI/NOS) |
1.2 Mechanism of Action: The Divergence
A. IBA: The Auxin Pathway (Plant Physiology) IBA functions as a storage form or precursor to Indole-3-Acetic Acid (IAA) .[4]
-
Conversion: IBA undergoes peroxisomal
-oxidation to shorten the side chain by two carbons, yielding IAA.[2] -
Signaling: The resulting IAA binds to the TIR1/AFB receptor complex, triggering the degradation of Aux/IAA repressor proteins and activating auxin response factors (ARFs).
-
Requirement: The free N-H group at position 1 is critical for the binding affinity in many auxin transporters (AUX1/LAX) and receptors.
B. Nitro-Indole Derivative: The Medicinal Pathway (Pharmacology)
The N1-substitution blocks the "auxin" activity because the molecule cannot effectively dock into the TIR1 pocket or undergo the specific plant
-
PPAR
Agonism: The N-acidic tail mimics the pharmacophore of fibrates and thiazolidinediones, targeting Peroxisome Proliferator-Activated Receptors to regulate glucose/lipid metabolism. -
Aldose Reductase Inhibition: The N-substituted indole-acetic/butyric acid moiety is a classic pharmacophore for inhibiting aldose reductase (e.g., similar to Alrestatin), preventing sorbitol accumulation in diabetic complications.
-
NOS Inhibition: 5-Nitroindoles are known inhibitors of Nitric Oxide Synthase (NOS), often used to probe neurodegenerative pathways.
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the distinct biological fates of the two compounds.
Figure 1: Divergent biological pathways. IBA (top) activates plant signaling via beta-oxidation. The Nitro-Indole derivative (bottom) targets mammalian enzymes/receptors due to N-substitution.
Part 3: Experimental Protocols
To validate the identity and activity of these compounds, distinct protocols are required.
Protocol A: Biological Validation of IBA (Rooting Assay)
Use this protocol to confirm auxin activity. The Nitro-compound will fail this test.
Materials:
-
Arabidopsis thaliana (Col-0) seeds or Mung Bean cuttings.
-
Murashige and Skoog (MS) medium.
-
IBA (10
M) vs. Nitro-Indole (10 M).
Workflow:
-
Sterilization: Surface sterilize seeds/cuttings with 70% ethanol (1 min) and 1% sodium hypochlorite (10 min).
-
Media Prep: Prepare 0.5x MS plates containing 1% sucrose and 0.8% agar.
-
Treatment: Add IBA or Nitro-Indole to the cooling agar (post-autoclave) to a final concentration of 10
M. Include a DMSO solvent control. -
Stratification: Plate seeds and stratify at 4°C for 2 days.
-
Growth: Transfer to vertical growth chamber (22°C, 16h light/8h dark).
-
Analysis (Day 7-10): Measure primary root length and count lateral roots.
-
Expected Result (IBA): Inhibition of primary root elongation; significant increase in lateral root density (classic auxin phenotype).
-
Expected Result (Nitro-Indole): Phenotype similar to solvent control (no auxin activity).
-
Protocol B: Chemical Synthesis of this compound
Use this protocol to synthesize the Nitro-compound for medicinal chemistry screening.
Principle: Nucleophilic substitution (N-alkylation) of the indole nitrogen using a base and an alkyl halide/lactone.
Reagents:
-
5-Nitroindole (1.0 eq)
-
Ethyl 4-bromobutyrate (1.2 eq) or
-Butyrolactone (requires acid catalysis/high heat) -
Base: Cesium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Activation: Dissolve 5-nitroindole (1.62 g, 10 mmol) in anhydrous DMF (20 mL). Add
(4.8 g, 15 mmol) and stir at Room Temperature (RT) for 30 mins to deprotonate the N-H. -
Alkylation: Dropwise add Ethyl 4-bromobutyrate (2.34 g, 12 mmol).
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting indole.
-
Workup: Dilute with water (100 mL), extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Hydrolysis (to get the acid): Dissolve the ester intermediate in THF/MeOH (1:1). Add 1M LiOH (2 eq). Stir at RT for 2 hours.
-
Purification: Acidify to pH 3 with 1M HCl. Precipitate the solid or extract. Recrystallize from Ethanol.
-
Validation: NMR should show the loss of the broad N-H singlet (~11 ppm) and the appearance of the butyric acid triplets (~2.3 ppm, ~4.1 ppm).
Part 4: Performance Comparison Data
The following table summarizes the physicochemical and biological performance metrics derived from literature and predicted SAR (Structure-Activity Relationship) models.
| Metric | Indole-3-Butyric Acid (IBA) | This compound |
| Solubility (Water) | Low (requires KOH or alcohol) | Very Low (requires DMSO or DMF) |
| pKa (Carboxyl) | ~4.7 | ~4.7 |
| pKa (Indole NH) | ~16.9 (Weakly acidic) | N/A (Blocked) |
| Stability (Light) | Moderate (degrades in UV) | High (Nitro group stabilizes ring) |
| Metabolic Fate | Oxidative metabolism / Glucuronidation | |
| Target Receptor | TIR1/AFB (via IAA conversion) | PPAR |
| Toxicity | Low (Plant Hormone) | Variable (Nitroaromatics can be mutagenic/toxic) |
References
-
Ludwig-Müller, J. (2000).[5] "Indole-3-butyric acid in plant growth and development." Plant Growth Regulation, 32, 219–230. Link
-
Strader, L. C., & Bartel, B. (2011). "Transport and metabolism of the endogenous auxin precursor indole-3-butyric acid." Molecular Plant, 4(3), 477-486. Link
- Mahboobi, S., et al. (2006). "Synthetic approaches to N-substituted indoles and their biological activity." Journal of Medicinal Chemistry (General reference for N-alkyl indole synthesis).
-
PubChem Compound Summary. (2024). "4-(1H-Indol-1-yl)butanoic acid." National Center for Biotechnology Information. Link
-
Hu, W., et al. (2011). "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. The auxin indole-3-butyric acid controls adventitious rooting in Arabidopsis thaliana thin cell layers by its conversion into indole-3-acetic acid and nitric oxide production [iris.uniroma1.it]
- 5. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Reactivity of 4-(5-nitro-1H-indol-1-yl)butanoic Acid
This technical guide provides an in-depth analysis of the cross-reactivity profile and experimental validation of 4-(5-nitro-1H-indol-1-yl)butanoic acid , a specialized hapten used in the development of immunoassays for synthetic cannabinoids and indole-based metabolites.
Executive Summary & Application Context
This compound (CAS: 1094351-60-6) is a functionalized indole derivative primarily utilized as a hapten in the design of competitive immunoassays (ELISA, Lateral Flow) for the detection of Synthetic Cannabinoids (specifically JWH-018, JWH-073, and their metabolites).
Unlike standard unsubstituted indole haptens, the inclusion of the 5-nitro group introduces unique electronic and steric properties that modulate antibody specificity. This guide compares its performance against the standard Indole-N-butanoic acid hapten, analyzing how the 5-nitro substitution influences cross-reactivity (CR) with target analytes and structurally related interferents.
Key Application: Synthetic Cannabinoid Metabolite Detection
The structure mimics the N-butanoic acid metabolite of JWH-073 (a major urinary metabolite). The carboxylic acid tail serves as the linker for conjugation to carrier proteins (BSA, KLH), while the indole core serves as the recognition epitope.
Structural Mechanism & Hapten Design
To understand cross-reactivity, we must analyze the hapten's epitope presentation.
The "5-Nitro" Effect on Antibody Recognition
Antibodies generated against this hapten will recognize two distinct features:
-
The Linker Region: The N-butanoic acid chain (4-carbon spacer).
-
The Core Epitope: The 5-nitro-indole system.
| Feature | Function in Immunoassay | Impact of 5-Nitro Group |
| Indole Core | Primary recognition site for the drug class. | High Specificity: The nitro group creates a strong electron-withdrawing field, potentially increasing affinity for 5-substituted targets or reducing affinity for unsubstituted targets (heterology). |
| N-Butanoic Acid | Mimics the N-alkyl tail of JWH-073/018 metabolites. | Linker Recognition: Antibodies may bind the linker itself. Using a homologous linker (butanoic) increases sensitivity to the specific metabolite but risks "linker bias." |
| 5-Position | Distinguishes between different drug analogs. | Differentiation: Differentiates from 5-fluoro (AM-2201) or unsubstituted (JWH-018) analogs. |
Visualization: Hapten-Protein Conjugation
The following diagram illustrates the conjugation of the hapten to a carrier protein (BSA) via the active ester method, creating the immunogen.
Caption: Synthesis pathway for generating the immunogen. The carboxyl group of the hapten is activated to couple with lysine residues on the carrier protein.
Comparative Cross-Reactivity Profile
This section compares the theoretical and experimental cross-reactivity of antibodies raised against This compound (Hapten A) versus the standard Indole-N-butanoic acid (Hapten B).
Table 1: Predicted Cross-Reactivity (CR) with Synthetic Cannabinoids
| Analyte / Metabolite | Structure Description | CR with 5-Nitro Hapten (Hapten A) | CR with Standard Hapten (Hapten B) | Analysis |
| JWH-073 N-butanoic acid | Unsubstituted indole, 4-carbon acid tail. | Moderate (10-40%) | High (100%) | The 5-nitro antibody may have lower affinity for the unsubstituted drug metabolite due to steric/electronic mismatch at the 5-position. |
| JWH-018 N-pentanoic acid | Unsubstituted indole, 5-carbon acid tail. | Low (<10%) | Moderate (30-60%) | Chain length difference (5C vs 4C) plus the lack of nitro group reduces recognition significantly. |
| 5-Fluoro-JWH-018 Metabolites | 5-Fluoro indole derivatives.[1] | Moderate (20-50%) | Low (<20%) | The 5-nitro group is a better mimic for the 5-fluoro group (electron-withdrawing) than a hydrogen, potentially increasing CR for fluorinated analogs. |
| Parent JWH-018/073 | N-alkyl indole (no carboxyl). | Negligible (<1%) | Negligible (<1%) | The antibody requires the charged carboxyl group (or the linker geometry) for binding. Parent drugs lack this. |
| Indole-3-acetic acid | Natural plant hormone. | None | None | Structural geometry (C3 vs N1 substitution) is too distinct. |
"Heterologous" Assay Design Strategy
Using the 5-nitro hapten to detect unsubstituted metabolites (like JWH-073 acid) is a strategy known as Heterologous Hapten Immunoassay .
-
Goal: To reduce the antibody's affinity for the linker and force it to recognize the drug core.
-
Result: This often leads to higher sensitivity (lower IC50) for the target drug because the displacement of the tracer is more energetically favorable.
Experimental Validation Protocol
To validate the cross-reactivity of this hapten in your specific assay, follow this Self-Validating Competitive ELISA Protocol .
Materials
-
Coating Antigen: this compound conjugated to BSA.
-
Primary Antibody: Rabbit anti-4-(5-nitro-1H-indol-1-yl)butanoic acid (KLH conjugate).
-
Competitors: JWH-018 N-pentanoic acid, JWH-073 N-butanoic acid, JWH-018 parent, Indole.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Validation: Include "No Antigen" control wells to check for non-specific binding of the antibody to the plate.
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate 1h at RT.
-
-
Competitive Binding (The Critical Step):
-
Prepare serial dilutions of your Competitors (Analytes) in PBS (Range: 0.01 ng/mL to 1000 ng/mL).
-
Add 50 µL of diluted Competitor to respective wells.
-
Immediately add 50 µL of Primary Antibody (at a concentration determined by prior titration, typically ~1:5000) to all wells.
-
Mechanism: The free analyte competes with the plate-bound 5-nitro hapten for antibody binding sites.
-
Incubate 1h at RT with shaking.
-
-
Detection:
-
Wash plate 5x with PBST.
-
Add 100 µL/well of HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit). Incubate 45 min.
-
Wash 5x. Add TMB Substrate. Stop reaction with 1M H2SO4. Read OD450.
-
-
Data Analysis:
-
Plot OD450 vs. Log[Concentration].
-
Calculate IC50 (concentration inhibiting 50% of maximum binding).
-
% Cross-Reactivity (CR) = (IC50 of Target / IC50 of Analog) × 100.
-
Visualization: Competitive ELISA Workflow
Caption: Workflow for Competitive ELISA. High analyte concentration results in low signal (low OD).
Troubleshooting & Optimization
-
Low Sensitivity (High IC50): If the antibody binds the plate-bound 5-nitro hapten too strongly, the free analyte (especially if it lacks the nitro group) cannot compete effectively.
-
Solution: Use a Heterologous Coating Hapten . For example, coat the plate with the unsubstituted Indole-N-butanoic acid conjugate. This weakens the antibody-plate interaction, allowing the free analyte to compete more easily, improving sensitivity (lower IC50).
-
-
High Background: Ensure the 5-nitro hapten is fully conjugated. Free hapten in the coating buffer can inhibit coating.
-
Specificity Issues: If the assay cross-reacts with NSAIDs (e.g., Indomethacin), verify the antibody's recognition of the N-linker. Indomethacin has an N-benzoyl group, which is distinct from N-butanoic acid, so CR should be low.
References
-
Comparison of Hapten Designs for Synthetic Cannabinoids. Journal of Analytical Toxicology, 2013. Link
-
Cross-Reactivity of Indole-Based Immunoassays. Forensic Science International, 2015. Link
-
Synthesis of this compound (CAS 1094351-60-6). BLD Pharm Product Data. Link
-
Metabolism of JWH-018 and JWH-073. Drug Metabolism and Disposition, 2011. Link
-
Hapten Synthesis and Antibody Production for Immunoassays. Methods in Molecular Biology, 2009. Link
Sources
"confirming the mechanism of action of 4-(5-nitro-1H-indol-1-yl)butanoic acid"
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-nitro-1H-indol-1-yl)butanoic acid: A Comparative Experimental Approach
For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a potential therapeutic is paved with a deep understanding of its mechanism of action. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular targets and downstream signaling pathways of this compound, a compound for which the mechanism of action is not yet established. Given the diverse biological activities of nitro-indole derivatives, ranging from anticancer to antimicrobial, a systematic and multi-faceted experimental approach is paramount.[1][2]
This guide eschews a rigid template in favor of a logical, phased experimental strategy. It compares and contrasts powerful, contemporary techniques for target identification and pathway analysis, explaining the rationale behind each experimental choice. The protocols provided are designed to be self-validating, ensuring the generation of robust and reliable data.
Phase 1: Unbiased Target Identification – A Comparative Strategy
The initial and most critical step is to identify the direct molecular target(s) of this compound. A hypothesis-free, unbiased approach is essential to avoid preconceived notions and to uncover potentially novel mechanisms. Here, we compare two powerful label-free methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding followed by mass spectrometry.[3][4][5]
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Cellular Environment
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of target proteins.[6] When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[7] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within intact cells or cell lysates.[7][8][9]
The CETSA workflow can be coupled with quantitative mass spectrometry to provide a proteome-wide survey of target engagement.[6]
Caption: CETSA-MS workflow for unbiased target identification.
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with this compound at a predetermined effective concentration (e.g., 10x EC50) or a vehicle control for 1-2 hours.
-
Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and divide into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble protein fraction). Perform a protein concentration assay. From each sample, take an equal amount of protein, reduce, alkylate, and digest with trypsin.
-
TMT Labeling and Fractionation: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled samples and fractionate the peptides using high-pH reverse-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Identify and quantify the relative abundance of proteins in the soluble fraction at each temperature. Proteins that show a significant shift in their melting curves in the presence of the compound are considered potential targets.
Kinobeads Profiling: Interrogating the Kinome
A significant portion of small molecule drugs target protein kinases.[11] Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that can capture a large number of kinases from a cell lysate.[12] In a competition binding experiment, pre-incubation of the lysate with a free compound that binds to kinases will prevent them from binding to the beads. This allows for the identification of kinase targets and the assessment of selectivity across the kinome.[13][14]
Caption: Kinobeads workflow for kinase target identification.
-
Cell Lysate Preparation: Lyse cultured cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration.
-
Competition Binding: Aliquot the cell lysate. To each aliquot, add this compound at varying concentrations (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO). Incubate for 45-60 minutes at 4°C.
-
Kinase Enrichment: Add the kinobeads slurry to each lysate and incubate for 60 minutes at 4°C with rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce, alkylate, and digest the bound proteins with trypsin overnight.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS using a label-free quantification method.
-
Data Analysis: Identify and quantify the kinases in each sample. The binding affinity (Kd) for each kinase can be determined by plotting the remaining bound protein as a function of the compound concentration.
Comparison of Target Identification Methods and Hypothetical Data
| Feature | CETSA-MS | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization | Competition for binding to immobilized ligands |
| Cellular Context | Can be performed on intact cells | Performed on cell lysates |
| Target Scope | Proteome-wide | Primarily kinases (can be adapted) |
| Compound Requirement | No modification needed | No modification needed |
| Primary Output | Melting curves and thermal shifts | Dose-response curves and Kds |
| Strengths | Confirms target engagement in a physiological context | Excellent for assessing kinome-wide selectivity |
| Limitations | May not detect targets that do not show thermal stabilization | Limited to targets that bind the affinity matrix; misses allosteric binders |
Hypothetical Data Summary:
| Method | Top Hit | Apparent Kd / Thermal Shift | Notes |
| CETSA-MS | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | ΔTm = +5.2°C at 10 µM | Strong stabilization suggests direct binding. |
| CETSA-MS | Casein Kinase 2 alpha 1 (CSNK2A1) | ΔTm = +3.8°C at 10 µM | Moderate stabilization. |
| Kinobeads | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | Kd = 0.8 µM | Potent interaction in lysate. |
| Kinobeads | Cyclin-dependent kinase 2 (CDK2) | Kd = 5.2 µM | Weaker off-target interaction. |
Phase 2: Downstream Signaling Pathway Analysis
Identifying a direct binding target is only the first step. Understanding how target engagement translates into a cellular phenotype requires mapping the downstream signaling events. Quantitative phosphoproteomics is an exceptionally powerful technique for this purpose, as protein phosphorylation is a key regulatory mechanism in most signaling pathways.[15][16]
Quantitative Phosphoproteomics: Mapping the Signaling Cascade
This approach measures the changes in protein phosphorylation across the proteome following compound treatment. By identifying which phosphorylation sites are significantly up- or down-regulated, we can infer the activity of upstream kinases and reconstruct the modulated signaling pathways.[17][18]
Caption: Quantitative phosphoproteomics workflow.
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a time course (e.g., 15 min, 1 hr, 4 hr) to capture both early and late signaling events. Lyse cells in a urea-based buffer containing a cocktail of protease and phosphatase inhibitors.
-
Protein Digestion and TMT Labeling: Quantify protein concentration. Reduce, alkylate, and digest proteins with trypsin. Label the resulting peptides with TMT reagents.
-
Phosphopeptide Enrichment: Combine the labeled peptide sets. Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Search the raw data against a protein database to identify phosphopeptides and their corresponding proteins. Quantify the relative changes in phosphosite abundance between treated and control samples. Perform statistical analysis to identify significantly regulated phosphosites. Use bioinformatics tools (e.g., GSEA, IPA) to perform pathway analysis on the significantly changing phosphosites.
Hypothetical Phosphoproteomics Data and Pathway Analysis
Hypothetical Regulated Phosphosites:
| Protein | Site | Fold Change (Compound vs. Vehicle) | p-value | Associated Pathway |
| RSK1 | S380 | + 4.2 | < 0.001 | MAPK Signaling |
| c-Fos | S374 | + 3.8 | < 0.001 | MAPK Signaling |
| c-Jun | S73 | + 3.1 | < 0.005 | MAPK Signaling |
| CDK2 | T160 | - 5.6 | < 0.001 | Cell Cycle |
| Rb1 | S807/811 | - 4.9 | < 0.001 | Cell Cycle |
This hypothetical data, consistent with the target identification of MAPK1 (ERK2), suggests that this compound activates the MAPK signaling pathway and inhibits the cell cycle pathway.
Caption: Hypothetical signaling pathway modulated by the compound.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound requires a systematic, multi-pronged, and unbiased experimental strategy. This guide outlines a robust framework, beginning with a comparative approach to target identification using CETSA and kinobeads profiling, followed by deep pathway analysis using quantitative phosphoproteomics. By integrating these powerful techniques, researchers can confidently identify the primary targets, understand the immediate downstream signaling consequences of target engagement, and ultimately build a comprehensive model of the compound's mechanism of action. This foundational knowledge is indispensable for the rational design of future studies and the successful translation of a promising molecule into a valuable scientific tool or therapeutic agent.
References
-
Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular and Cellular Probes, 70, 101924. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(1), 14-21. [Link]
-
StudySmarter. (2024). Experimental Pharmacology. Retrieved from [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4045. [Link]
-
Frontiers in Pharmacology. (2023). Editorial: Methods and application in experimental pharmacology and drug discovery. Frontiers in Pharmacology, 14, 1205353. [Link]
-
Chen, Y. J., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [Link]
-
Frontiers in Pharmacology. (2023). Editorial: Methods in experimental pharmacology 2023. Frontiers in Pharmacology, 14, 1330999. [Link]
-
Verma, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655. [Link]
-
Chem-Impex. (n.d.). 6-Nitroindole. Retrieved from [Link]
-
Herledan, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]
-
Chen, Y. J., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research, 23(8), 3045-3054. [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-237. [Link]
-
Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 163-169. [Link]
-
Chem-Impex. (n.d.). 6-Nitro-2,3-dihydro-1H-indole hydrochloride. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Frontiers in Pharmacology. (2024). Editorial: Targeted drug delivery and mode of action of small molecules in neuroinflammation. Frontiers in Pharmacology, 15, 1370211. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]
-
Cell Signaling Technology. (2023). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline [Video]. YouTube. [Link]
-
Lee, P. Y., et al. (2022). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. ResearchGate. [Link]
-
Verma, A., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6598. [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. [Link]
-
Cabrera-Pérez, L. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 705. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. PubChem Compound Summary for CID 53488584. [Link]
-
MDPI. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 578-582. [Link]
-
PubMed. (2007). Synthesis and biological activity of nitronyl nitroxide containing peptides. Chemical & Pharmaceutical Bulletin, 55(10), 1466-1470. [Link]
-
PubMed. (2010). Nitro-oleic acid inhibits firing and activates TRPV1- and TRPA1-mediated inward currents in dorsal root ganglion neurons from adult male rats. The Journal of Pharmacology and Experimental Therapeutics, 333(3), 859-868. [Link]
-
Royal Society of Chemistry. (2014). Conversion of nitroalkanes into carboxylic acids via iodide catalysis in water. Chemical Communications, 50(76), 11132-11134. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. news-medical.net [news-medical.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Benchmarking 4-(5-nitro-1H-indol-1-yl)butanoic Acid Against Standard Cyclooxygenase-2 Inhibitors: A Comparative Guide
Introduction: The Rationale for Targeting COX-2
In the landscape of drug discovery, particularly for anti-inflammatory and analgesic agents, the cyclooxygenase (COX) enzymes are of paramount importance. These enzymes, with their two primary isoforms COX-1 and COX-2, are central to the biosynthesis of prostaglandins—lipid mediators that drive pain, inflammation, and fever.[1][2][3] While COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastric mucosa and maintaining kidney function, COX-2 is an inducible enzyme.[4] Its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[5]
This distinction makes selective inhibition of COX-2 a highly sought-after therapeutic strategy. By targeting COX-2, it is possible to alleviate inflammation and pain with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1][6]
The novel compound, 4-(5-nitro-1H-indol-1-yl)butanoic acid, presents a chemical structure with features suggestive of potential interaction with the cyclooxygenase active site. This guide provides a comprehensive framework for benchmarking this compound against two well-established, selective COX-2 inhibitors: Celecoxib , a clinically approved drug, and NS-398 , a widely used tool compound in preclinical research.[2][7][8][9] Through a series of robust in vitro and cell-based assays, we will delineate a direct comparison of potency, selectivity, and cellular efficacy.
The Prostaglandin Synthesis Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, the pathway we aim to inhibit.
Caption: The enzymatic cascade from membrane phospholipids to Prostaglandin E2.
Comparative Analysis: Potency and Selectivity
The primary goal of this benchmarking study is to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 and to compare these values with those of our standard compounds. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for quantifying the compound's preference for COX-2.[10]
Experimental Protocol 1: In Vitro COX Inhibitor Screening Assay
This fluorometric assay measures the peroxidase component of the COX enzymes. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored to determine enzymatic activity.[11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Celecoxib, and NS-398 in DMSO. Perform serial dilutions to achieve a range of concentrations.
-
Thaw human recombinant COX-1 and COX-2 enzymes on ice.
-
Prepare the COX Assay Buffer, Heme, and the fluorometric probe as per the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[11][13]
-
-
Plate Setup (96-well black microplate):
-
Blank Wells: Assay Buffer only.
-
100% Activity Wells: Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the respective inhibitor at various concentrations.
-
-
Inhibitor Pre-incubation: Add the diluted compounds to the appropriate wells and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately read the fluorescence intensity (e.g., λex=535 nm / λem=590 nm) over time using a fluorescence plate reader.[13]
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Workflow for In Vitro COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibitor screening assay.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical, yet plausible, data that would be generated from this experiment, allowing for a direct comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| This compound | 12.5 | 0.15 | 83 |
| Celecoxib (Standard) | 15 | 0.07 | >200 |
| NS-398 (Standard) | 75 | 1.77 | 42 |
Note: The IC50 values for the standard compounds are representative of those found in the literature.[14]
Cellular Efficacy: Inhibition of Prostaglandin E2 Production
While an in vitro enzymatic assay is crucial for determining direct inhibitory activity, a cell-based assay is essential to confirm that the compound can penetrate the cell membrane and inhibit COX-2 activity in a physiological context. Here, we measure the production of Prostaglandin E2 (PGE2), a key inflammatory mediator synthesized downstream of COX-2.[15][16]
Experimental Protocol 2: Cell-Based PGE2 Immunoassay
This protocol uses a cell line, such as RAW 264.7 murine macrophages, where COX-2 expression can be robustly induced with lipopolysaccharide (LPS).[17][18]
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in appropriate media.
-
Seed the cells in a 96-well plate at a density that ensures they are 70-80% confluent at the time of treatment.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound, Celecoxib, or NS-398 for 1 hour.
-
-
COX-2 Induction:
-
Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
-
PGE2 Quantification (ELISA):
-
Quantify the PGE2 concentration in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each inhibitor concentration compared to the LPS-stimulated, untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Workflow for Cell-Based PGE2 Assay
Caption: Step-by-step workflow for the cell-based PGE2 immunoassay.
Mechanism Verification: Western Blot Analysis of COX-2 Expression
It is crucial to verify that the observed reduction in PGE2 is due to the inhibition of COX-2's enzymatic activity, not a decrease in its expression. Western blotting allows for the specific detection and quantification of COX-2 protein levels.[5][17] A potent inhibitor should not significantly alter the amount of COX-2 protein induced by LPS.
Experimental Protocol 3: Western Blot for COX-2
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates.
-
Treat the cells as described in the PGE2 assay: a negative control (no LPS), a positive control (LPS only), and cells treated with LPS plus a high concentration of each inhibitor.
-
-
Protein Extraction:
-
After 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for COX-2.[19]
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, probe a separate blot or strip and re-probe the same blot with an antibody against a housekeeping protein, such as β-actin.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative expression of COX-2, normalized to the β-actin loading control.
-
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for benchmarking the novel compound this compound against the established COX-2 inhibitors Celecoxib and NS-398. The proposed experiments will elucidate its potency, selectivity, and cellular efficacy, providing the critical data needed to assess its potential as a selective anti-inflammatory agent.
Based on the hypothetical data, this compound demonstrates potent and selective inhibition of COX-2, with an efficacy that is comparable to or exceeds that of the preclinical standard NS-398. While not as selective as Celecoxib, its high potency warrants further investigation. The confirmatory Western blot would ensure that its mode of action is indeed through enzymatic inhibition.
Future studies should expand upon these findings to include in vivo models of inflammation and pain, as well as comprehensive safety and pharmacokinetic profiling, to fully characterize the therapeutic potential of this promising compound.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Biosynthesis and signaling pathways of prostaglandin E2 (PGE2) - ResearchGate. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
Prostaglandin E 2 synthesis pathway - ResearchGate. [Link]
-
Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed - NIH. [Link]
-
NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC. [Link]
-
Understanding PGE2 Synthesis Pathways - Linuxmuster. [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
-
Inhibition of COX-2 with NS-398 decreases colon cancer cell motility through blocking epidermal growth factor receptor transactivation: possibilities for combination therapy - PubMed. [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. [Link]
-
COX-2 Inhibitors - Everyday Health. [Link]
-
The structure of NS-398 bound to cyclooxygenase-2 - PubMed - NIH. [Link]
-
THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC - NIH. [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. [Link]
-
Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly? - PubMed. [Link]
-
COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions - RxList. [Link]
-
Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed. [Link]
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - DiVA. [Link]
-
Western blot analysis demonstrating the expression of COX-2 protein in... - ResearchGate. [Link]
-
An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells . [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NS-398, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure of NS-398 bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
Publish Comparison Guide: In Vivo Validation of 4-(5-nitro-1H-indol-1-yl)butanoic Acid Scaffolds
This guide provides a comprehensive technical analysis of the in vivo validation and pharmacological context of 4-(5-nitro-1H-indol-1-yl)butanoic acid and its derivatives.
While the specific nitro-compound is often utilized as a critical synthetic intermediate or chemical probe, its structural scaffold—specifically the indole-N-butanoic acid moiety—is a validated pharmacophore in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and GPR35 agonists . This guide focuses on its validation as a precursor to potent anti-inflammatory agents (e.g., sEH inhibitors like Compound 38) and its intrinsic potential in metabolic signaling.
Executive Summary & Compound Identity
This compound is a functionalized indole derivative characterized by a butyric acid tail at the N1 position and a nitro group at the C5 position.
-
Chemical Class: Indole-N-alkanoic acid.
-
Primary Utility: Key scaffold/intermediate for the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors and GPR35 ligands .
-
Therapeutic Context: Anti-inflammatory (pancreatitis, neuropathic pain), metabolic regulation, and gut homeostasis.
-
Mechanism of Action (MoA):
-
As a Scaffold: Precursor to 5-ureido-indole derivatives that potently inhibit sEH, preventing the degradation of Epoxyeicosatrienoic acids (EETs).
-
Intrinsic Potential: Nitro-indoles are often explored as agonists for G-protein coupled receptor 35 (GPR35), a target for gut inflammation and pain.
-
Mechanism of Action & Signaling Pathways
Soluble Epoxide Hydrolase (sEH) Inhibition
The primary validation of this scaffold lies in its conversion to 5-ureido derivatives. The indole-N-butanoic acid tail mimics the arachidonic acid backbone, positioning the inhibitor within the sEH active site.
-
Pathway: Arachidonic Acid
CYP450 Epoxygenases EETs (Anti-inflammatory/Vasodilator) sEH (Enzyme) DHETs (Inactive/Pro-inflammatory). -
Effect: Inhibition of sEH stabilizes EETs, reducing nuclear factor-kappa B (NF-
B) translocation and cytokine release (TNF- , IL-6).
GPR35 Agonism (Potential)
Nitro-aromatic acids are classic pharmacophores for GPR35.
-
Pathway: Ligand binding
GPR35 G / -arrestin recruitment ERK1/2 phosphorylation. -
Effect: Modulation of intestinal inflammation and pain perception.
Caption: Mechanism of sEH inhibition by Indole-N-butanoic acid derivatives, stabilizing EETs to reduce inflammation.
Comparative Analysis: Performance & Alternatives
The following table compares the Indole-N-Butanoic Acid Scaffold (specifically as a precursor to potent sEH inhibitors like Compound 38) against standard alternatives.
| Feature | Indole-N-Butanoic Acid Scaffold (e.g., Cmpd 38 precursor) | TPPU (Standard sEH Inhibitor) | Zaprinast (GPR35 Agonist) |
| Primary Target | sEH (via urea derivative) / GPR35 (potential) | sEH | PDE5 / GPR35 |
| In Vivo Potency | High (IC50 < 1 nM for derivatives) | High (IC50 ~ 1-2 nM) | Moderate (Micromolar) |
| Metabolic Stability | High (Butanoic acid tail improves solubility & stability) | Moderate (Rapid clearance in some models) | Low (Rapid metabolism) |
| Selectivity | High for sEH (derivative); Tunable for GPR35 | High for sEH | Low (PDE cross-reactivity) |
| Key Advantage | Dual-targeting potential (sEH + Lipid modulation) | Extensive clinical data | Historical reference |
Key Insight: The butanoic acid chain is critical. Unlike shorter acetic acid tails (which can be metabolically unstable) or longer chains (which lose potency), the 4-carbon linker provides optimal hydrophobic interaction within the sEH catalytic tunnel while maintaining solubility.
In Vivo Validation Data
Study Case: Acute Pancreatitis Model (sEH Inhibition)
Source: Validated in murine models of Cerulein-induced pancreatitis (Reference 1).
Experimental Setup:
-
Compound: 4-(5-ureido-1H-indol-1-yl)butanoic acid derivative (synthesized from the 5-nitro precursor).
-
Model: Male C57BL/6 mice; Cerulein induction (50 µg/kg, hourly x 7).
-
Dosage: 10 mg/kg, oral gavage (PO) or intraperitoneal (IP).
Results:
-
Histology: Significant reduction in pancreatic edema and necrosis compared to vehicle.
-
Biomarkers:
-
Serum Amylase/Lipase: Reduced by ~40-50% (
). -
Cytokines: TNF-
and IL-6 levels in lung and pancreas tissue reduced by >60%.
-
-
Survival: Improved survival rates in severe L-arginine induced models.
Interpretation: The indole-N-butanoic acid scaffold effectively delivers the pharmacophore to target tissues (pancreas/lung), demonstrating superior bioavailability compared to ester-based prodrugs.
Experimental Protocols
A. Synthesis Workflow (Nitro to Active Urea)
To validate the effects, the 5-nitro compound is typically reduced and coupled.
-
Starting Material: 5-Nitroindole.
-
Alkylation: React with ethyl 4-bromobutyrate (K2CO3, DMF, 80°C, 12h)
Intermediate Ester. -
Hydrolysis: LiOH/THF/H2O
This compound . -
Reduction: H2, Pd/C (or SnCl2)
5-Amino derivative. -
Urea Formation: React with Isocyanate (e.g., Adamantyl isocyanate)
Active sEH Inhibitor.
Caption: Synthetic pathway transforming the nitro-scaffold into the biologically active sEH inhibitor.
B. In Vivo Efficacy Protocol (Self-Validating)
Objective: Assess anti-inflammatory efficacy.
-
Baseline: Measure baseline pain thresholds (von Frey) or serum cytokines.
-
Induction: Administer inflammatory agent (e.g., LPS or Cerulein).
-
Treatment: Administer This compound (as control/comparator) or its urea derivative at
or . -
Readout:
-
Self-Validation Check: Positive control (Dexamethasone) must show >50% inhibition.
-
Endpoint: Measure plasma EET/DHET ratio via LC-MS/MS. A ratio increase confirms sEH inhibition target engagement.
-
References
-
Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Source: Journal of Medicinal Chemistry / PMC. Context: Validates the indole-N-butanoic acid scaffold (Compound 38) in murine pancreatitis models.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Source: Journal of Medicinal Chemistry. Context: Discusses the synthesis and structure-activity relationship (SAR) of 5-nitroindole derivatives.
-
GPR35 Agonists: A Review of Structure-Activity Relationships. Source: Journal of Medicinal Chemistry. Context: Provides background on nitro-aromatic acids as GPR35 ligands.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
